1,8-Diphenyl-1,3,5,7-octatetraene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-phenylocta-1,3,5,7-tetraenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1(3-7-13-19-15-9-5-10-16-19)2-4-8-14-20-17-11-6-12-18-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENGMMQJMCPHTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=CC=CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239130 | |
| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3029-40-1 | |
| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3029-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(1,3,5,7-Octatetraene-1,8-diyl)bis[benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-diphenylocta-1,3,5,7-tetraene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,8-Diphenyl-1,3,5,7-octatetraene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent hydrocarbon belonging to the diphenylpolyene family.[1] Its rigid, conjugated system of alternating double and single bonds, flanked by two phenyl groups, gives rise to its characteristic photophysical properties, making it a valuable tool in various scientific disciplines. DPO is particularly noted for its use as a fluorescent probe to investigate the microenvironment of biological membranes and synthetic polymers. This technical guide provides a comprehensive overview of the core chemical properties of DPO, including detailed experimental protocols and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ | [1] |
| Molecular Weight | 258.36 g/mol | [1] |
| CAS Number | 3029-40-1 | [1] |
| Appearance | Yellow crystals or platelets | |
| Melting Point | 232-235 °C | |
| Boiling Point | 444.9 °C at 760 mmHg | |
| Density | 1.023 g/cm³ | |
| Solubility | Soluble in many organic solvents such as cyclohexane, ethanol, and toluene.[2][3] |
Spectroscopic and Photophysical Properties
The extended π-conjugation in DPO governs its interaction with light, resulting in distinct absorption and fluorescence characteristics. These properties are sensitive to the local environment, a feature that is exploited in its application as a molecular probe.
| Parameter | Value | Solvent | Reference |
| Absorption Maximum (λ_max) | ~374 nm | Cyclohexane | [4] |
| Emission Maximum (λ_em) | ~515 nm | Cyclohexane | [4] |
| Stokes Shift | ~141 nm | Cyclohexane | [4] |
| Fluorescence Quantum Yield (Φ_f) | Varies significantly with solvent polarity, ranging from 0.043 to 0.212.[5] | Various | [5] |
| Fluorescence Lifetime (τ_f) | 4.29–7.21 ns | Various | [5] |
Experimental Protocols
Synthesis of this compound via Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones and is well-suited for the preparation of DPO.[6][7] The following protocol outlines a general procedure.
Materials:
-
An appropriate haloalkane (e.g., cinnamyl bromide)
-
A strong base (e.g., n-butyllithium)
-
An appropriate aldehyde (e.g., cinnamaldehyde)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663)
-
Ethanol
Procedure:
-
Phosphonium (B103445) Salt Formation: In a round-bottom flask, dissolve triphenylphosphine in anhydrous THF. Add the haloalkane (e.g., cinnamyl bromide) dropwise with stirring under an inert atmosphere (e.g., nitrogen or argon). The phosphonium salt will precipitate out of the solution. The solid is then filtered, washed with cold THF, and dried.
-
Ylide Formation: Suspend the phosphonium salt in anhydrous THF under an inert atmosphere. Cool the suspension in an ice bath and add a strong base, such as n-butyllithium, dropwise. The formation of the ylide is indicated by a color change (often to a deep orange or red).
-
Wittig Reaction: To the ylide solution, add the aldehyde (e.g., cinnamaldehyde) dissolved in anhydrous THF dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[8] Extract the aqueous layer with ethyl acetate. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product, which contains the desired alkene and triphenylphosphine oxide, is then purified. Recrystallization from a suitable solvent, such as ethanol, is a common method to obtain pure this compound.[3][8]
Measurement of UV-Visible Absorption Spectrum
Instrumentation:
-
A standard UV-Visible spectrophotometer.[9]
Sample Preparation:
-
Prepare a stock solution of DPO in a spectroscopic grade solvent (e.g., cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution with a concentration that results in an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max) to ensure adherence to the Beer-Lambert law.[2] A typical concentration is in the micromolar range.
Procedure:
-
Record a baseline spectrum of the pure solvent in a quartz cuvette.
-
Rinse the cuvette with the DPO solution and then fill it with the sample solution.
-
Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 300-500 nm).
-
The wavelength of maximum absorbance (λ_max) is determined from the resulting spectrum.
Measurement of Fluorescence Emission Spectrum and Quantum Yield
Instrumentation:
-
A standard fluorescence spectrophotometer (fluorometer).
Sample Preparation:
-
Prepare a series of dilute solutions of DPO in a spectroscopic grade solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[10]
-
Prepare a solution of a well-characterized fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄) with a similar absorbance at the same excitation wavelength.[10]
Procedure for Emission Spectrum:
-
Set the excitation wavelength on the fluorometer (e.g., 374 nm for DPO in cyclohexane).
-
Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 400-650 nm).
-
The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
Procedure for Relative Quantum Yield Determination:
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the DPO sample and the standard.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength using a UV-Vis spectrophotometer.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[10][11]
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)
Where:
-
Φ is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Photophysical Processes of this compound
The interaction of light with DPO initiates a series of photophysical events that can be visualized using a Jablonski diagram.[12][13] This diagram illustrates the electronic and vibrational energy levels of the molecule and the transitions between them.
Caption: Jablonski diagram of this compound photophysics.
The key processes illustrated are:
-
Absorption: DPO absorbs a photon, promoting an electron from the ground electronic state (S₀) to a higher vibrational level of an excited singlet state (S₁). This is a very fast process.[13]
-
Vibrational Relaxation: The excited molecule rapidly loses excess vibrational energy to the surrounding solvent molecules, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[13]
-
Fluorescence: From the lowest vibrational level of the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This emitted photon has lower energy (longer wavelength) than the absorbed photon, giving rise to the Stokes shift.[13]
-
Internal Conversion: This is a non-radiative decay process where the molecule transitions from a higher to a lower electronic state of the same spin multiplicity (e.g., S₁ to S₀) without the emission of a photon.
-
Intersystem Crossing: The molecule can undergo a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁). This is also a non-radiative process.[13]
-
Phosphorescence: From the excited triplet state (T₁), the molecule can return to the ground state (S₀) by emitting a photon. This process is spin-forbidden and therefore occurs on a much longer timescale than fluorescence.
Conclusion
This compound possesses a rich set of chemical and photophysical properties that make it a versatile molecule for scientific research. Its well-defined spectroscopic characteristics, coupled with its environmental sensitivity, have established it as a valuable fluorescent probe. The experimental protocols and data presented in this guide offer a solid foundation for researchers and professionals seeking to utilize DPO in their work, from fundamental studies of molecular interactions to applications in drug development and materials science.
References
- 1. This compound [webbook.nist.gov]
- 2. nvillegasescobar.wordpress.com [nvillegasescobar.wordpress.com]
- 3. This compound | 3029-40-1 [chemicalbook.com]
- 4. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 5. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. agilent.com [agilent.com]
- 10. static.horiba.com [static.horiba.com]
- 11. rsc.org [rsc.org]
- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]
- 13. ossila.com [ossila.com]
An In-depth Technical Guide to the Photophysical Properties of Diphenyloctatetraene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyloctatetraene (DPO) is a linear polyene that has garnered significant interest within the scientific community due to its distinct photophysical properties. As a fluorescent probe, its behavior is highly sensitive to the surrounding environment, making it a valuable tool in biophysical studies and a model compound for understanding the electronic structure of conjugated systems. This technical guide provides a comprehensive overview of the core photophysical characteristics of DPO, detailed experimental methodologies for their measurement, and visual representations of the underlying processes to aid researchers in their application and study of this molecule.
The photophysics of DPO are primarily governed by the interplay between its two lowest excited singlet states: the optically bright 1¹Bu state and the optically dark 2¹Ag state.[1][2][3] Upon photoexcitation to the 1¹Bu state, DPO undergoes rapid internal conversion to the lower-energy 2¹Ag state.[1][2][3] Consequently, the majority of the observed fluorescence emission originates from this "dark" state, which gains oscillator strength through vibronic coupling with the nearby 1¹Bu state.[1][2][3] This mechanism is crucial for understanding the molecule's fluorescence quantum yield and lifetime, which are strongly influenced by solvent polarity and polarizability.[1][2][3]
Core Photophysical Data
The photophysical properties of diphenyloctatetraene are highly dependent on the solvent environment. The following table summarizes key quantitative data for DPO in a range of solvents, from non-polar alkanes to polar alcohols.
| Solvent | Absorption Origin (nm) | Fluorescence Origin (nm) | Fluorescence Quantum Yield (Φf) (%) | Fluorescence Lifetime (τf) (ns) |
| n-Hexane | 398 | 468 | 21.2 | 7.21 |
| Cyclohexane | 400 | 468 | 19.8 | 6.89 |
| Toluene | 408 | 470 | 10.5 | 5.88 |
| Dichloromethane | 408 | 470 | 7.3 | 5.12 |
| Acetonitrile | 404 | 468 | 6.5 | 4.88 |
| 1-Pentanol | 402 | 468 | 5.9 | 5.01 |
| 1-Butanol | 402 | 468 | 5.4 | 4.95 |
| Ethanol | 401 | 468 | 4.9 | 4.59 |
| Methanol | 400 | 468 | 4.3 | 4.29 |
| Diethylene Glycol | 409 | 472 | 7.8 | 4.31 |
Data sourced from a comprehensive study on the solvent-dependent photophysics of DPO.[1]
Experimental Protocols
The characterization of the photophysical properties of diphenyloctatetraene involves several key spectroscopic techniques. The following sections detail the generalized experimental protocols for these measurements.
Steady-State Absorption and Fluorescence Spectroscopy
This technique is used to determine the absorption and emission spectra of DPO, providing insights into the electronic transitions and the influence of the solvent on these transitions.
Methodology:
-
Sample Preparation: Prepare stock solutions of diphenyloctatetraene in the desired high-purity solvents. Dilute the stock solutions to a concentration that yields an absorbance of approximately 0.1 at the absorption maximum in a 1 cm path length cuvette for fluorescence measurements, and a suitable concentration for absorption measurements (typically within the linear range of the spectrophotometer).[1]
-
Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the DPO solution over the desired wavelength range (e.g., 300-500 nm).
-
The wavelength of maximum absorbance (λabs,max) is a key parameter.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to its absorption maximum.
-
Record the fluorescence emission spectrum over a wavelength range red-shifted from the excitation wavelength (e.g., 400-600 nm).
-
The wavelength of maximum emission (λem,max) is a key parameter.
-
To determine the fluorescence quantum yield (Φf), a comparative method using a well-characterized fluorescence standard (e.g., quinine (B1679958) sulfate) is often employed. This involves measuring the integrated fluorescence intensity and absorbance of both the sample and the standard under identical conditions.
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence measurements are crucial for determining the fluorescence lifetime (τf) of DPO, which is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Wavelength-Resolved Time-Correlated Single Photon Counting (WR-TCSPC) is a powerful technique for this purpose.
Methodology:
-
Sample Preparation: Prepare samples as described for steady-state fluorescence, ensuring the absorbance at the excitation wavelength is around 0.3 in a 1 cm path length cuvette to minimize inner filter effects.[1]
-
Instrumentation Setup:
-
Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) for excitation.
-
The excitation wavelength should correspond to the absorption maximum of DPO.
-
The fluorescence emission is collected, passed through a monochromator to select a specific wavelength, and detected by a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
-
Data Acquisition:
-
The TCSPC electronics measure the time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal).
-
This process is repeated for millions of events to build a histogram of photon arrival times, which represents the fluorescence decay profile.
-
-
Data Analysis:
-
The instrument response function (IRF) is measured using a scattering solution.
-
The measured fluorescence decay data is then fitted to a decay model (e.g., a monoexponential decay) convoluted with the IRF.[1] For DPO, a monoexponential decay model is generally sufficient.[1][2][3]
-
The fitting procedure yields the fluorescence lifetime (τf).
-
Visualizing Photophysical Processes and Workflows
To provide a clearer understanding of the photophysical events and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Jablonski diagram for diphenyloctatetraene.
Caption: Experimental workflow for photophysical characterization.
Conclusion
This technical guide has provided a detailed overview of the photophysical properties of diphenyloctatetraene, emphasizing the critical role of the 1¹Bu and 2¹Ag excited states in its spectroscopic behavior. The provided quantitative data, experimental protocols, and visual diagrams offer a comprehensive resource for researchers and professionals working with this and similar fluorescent molecules. A thorough understanding of these principles is essential for the effective application of DPO as a fluorescent probe in various scientific and drug development contexts. The solvent-dependent nature of its photophysics underscores the importance of careful environmental control and characterization in any experimental design.
References
An In-depth Technical Guide to 1,8-Diphenyl-1,3,5,7-octatetraene (CAS: 3029-40-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent aromatic hydrocarbon notable for its utility as a molecular probe in biophysical and chemical research. Its linear polyene structure, capped by two phenyl groups, imparts unique photophysical properties that are sensitive to the microenvironment. This makes DPO an invaluable tool for investigating the structure and dynamics of biological membranes, studying intermolecular interactions, and in the field of materials science. This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of DPO.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, storage, and application in experimental settings.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3029-40-1 | [1] |
| Molecular Formula | C₂₀H₁₈ | [1] |
| Molecular Weight | 258.36 g/mol | [1] |
| Appearance | Yellow to orange crystalline powder | [2] |
| Melting Point | 232-235 °C | |
| Boiling Point | 444.9 °C at 760 mmHg | |
| Density | 1.023 g/cm³ | |
| Solubility | Soluble in many organic solvents such as cyclohexane, octane (B31449), and tetrahydrofuran (B95107). Poorly soluble in water. | [2][3] |
| LogP (Octanol/Water) | 5.52 |
Table 2: Spectroscopic and Photophysical Properties
| Parameter | Value | Conditions | Reference |
| Absorption Maximum (λ_abs_) | ~374 nm | In cyclohexane | [4] |
| Emission Maximum (λ_em_) | ~490-515 nm | In octane at 77 K / General | [5][6] |
| Molar Absorptivity (ε) | > 100,000 M⁻¹cm⁻¹ | In organic solvents | |
| Fluorescence Quantum Yield (Φ_F_) | 0.07 - 0.21 | Varies with solvent | [3] |
| Fluorescence Lifetime (τ_F_) | 4.2 - 7.2 ns | Varies with solvent | [3] |
| Stokes Shift | ~141 nm | [6] |
Synthesis
This compound is typically synthesized via a Wittig reaction, a versatile method for forming carbon-carbon double bonds. A common approach involves the reaction of cinnamaldehyde (B126680) with a phosphorus ylide.
Experimental Protocol: Synthesis via Wittig Reaction
This protocol outlines a general strategy for the synthesis of this compound.
Materials:
-
Benzyl (B1604629) chloride
-
Cinnamaldehyde
-
A strong base (e.g., sodium ethoxide, n-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Preparation of the Phosphonium (B103445) Salt: In a round-bottom flask, dissolve triphenylphosphine in an appropriate solvent. Add benzyl chloride and reflux the mixture to form benzyltriphenylphosphonium (B107652) chloride. The salt will precipitate out and can be collected by filtration.
-
Formation of the Ylide: Suspend the phosphonium salt in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath and add a strong base dropwise to generate the deep red-colored ylide.
-
Wittig Reaction: To the ylide solution, add a solution of cinnamaldehyde in the same anhydrous solvent dropwise. Allow the reaction to proceed at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, quench the reaction mixture with water. Extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product, which contains triphenylphosphine oxide as a byproduct, is then purified by recrystallization from a suitable solvent like ethanol (B145695) to yield pure this compound.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Research
The primary application of DPO stems from its fluorescence properties, which are sensitive to the polarity and viscosity of its environment. This makes it an excellent probe for studying biological membranes.
Membrane Fluidity Studies
DPO partitions into the hydrophobic core of lipid bilayers. Changes in membrane fluidity affect the rotational and translational freedom of the DPO molecule, which in turn alters its fluorescence anisotropy (or polarization). A higher membrane fluidity leads to lower fluorescence anisotropy, and vice versa.
Experimental Protocol: Membrane Fluidity Measurement using Fluorescence Anisotropy
This protocol describes the use of DPO to measure the fluidity of liposomes.
Materials:
-
This compound (DPO)
-
Liposome (B1194612) suspension (e.g., prepared from DPPC or other lipids)
-
Buffer solution (e.g., PBS)
-
Fluorometer equipped with polarizers
Procedure:
-
Preparation of DPO Stock Solution: Prepare a stock solution of DPO (e.g., 1 mM) in a suitable organic solvent like tetrahydrofuran (THF) or ethanol.
-
Labeling of Liposomes: Add a small volume of the DPO stock solution to the liposome suspension while vortexing to ensure rapid mixing and incorporation of the probe into the lipid bilayer. The final concentration of DPO should be in the low micromolar range, and the lipid-to-probe ratio should be high (e.g., >200:1) to avoid probe-probe interactions. Incubate the mixture for a specified time (e.g., 30-60 minutes) at a temperature above the phase transition temperature of the lipids to ensure complete incorporation.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength of the fluorometer to the absorption maximum of DPO (around 374 nm) and the emission wavelength to its emission maximum (around 515 nm).
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Correct for instrumental bias by measuring the G-factor (G = I_HV / I_HH).
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
-
Data Interpretation: The calculated anisotropy value is inversely proportional to the membrane fluidity. Changes in anisotropy under different conditions (e.g., temperature, addition of drugs) reflect changes in membrane fluidity.
Diagram of the Experimental Workflow:
Caption: Workflow for measuring membrane fluidity using DPO.
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.
Conclusion
This compound is a powerful fluorescent probe with well-characterized photophysical properties. Its primary application lies in the field of biophysics, particularly for the investigation of membrane fluidity through fluorescence anisotropy measurements. The synthesis of DPO is achievable through standard organic chemistry techniques like the Wittig reaction. Proper handling and storage are necessary to ensure its stability and safe use. This guide provides the essential technical information for researchers and scientists to effectively utilize DPO in their experimental work.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex [scirp.org]
- 3. jascoinc.com [jascoinc.com]
- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. jasco-global.com [jasco-global.com]
Solubility Profile of 1,8-Diphenyl-1,3,5,7-octatetraene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a fluorescent hydrocarbon belonging to the diphenylpolyene family. Its rigid, conjugated structure gives rise to distinct photophysical properties, making it a valuable tool in various research applications, including fluorescence polarization studies and as a membrane probe. A thorough understanding of its solubility in common organic solvents is critical for its effective use in experimental design, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of DPO, detailing established methodologies for its determination and presenting available data.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of DPO is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₈ | [1] |
| Molecular Weight | 258.36 g/mol | [1] |
| Melting Point | 232-235 °C | [2] |
| Appearance | Yellow to orange crystalline powder | |
| LogP (Octanol/Water) | 6.7 (Predicted) | [3] |
Solubility of this compound
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, its use in various spectroscopic studies indicates its solubility in several common organic solvents.[4] The following table summarizes the known solvents in which DPO has been successfully dissolved for experimental purposes. The exact solubility limits (e.g., in g/L or mol/L) would require experimental determination using the protocols outlined in the subsequent sections.
| Solvent | Quantitative Solubility | Qualitative Solubility | Reference |
| n-Hexane | Data not available | Soluble | [4] |
| Toluene | Data not available | Soluble | [4] |
| Acetonitrile | Data not available | Soluble | [4] |
| Ethanol | Data not available | Soluble (for crystallization) | [2] |
| Dichloromethane | Data not available | Expected to be soluble | [5] |
| Chloroform | Data not available | Expected to be soluble | [5] |
| Tetrahydrofuran (THF) | Data not available | Expected to be soluble | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Expected to be soluble | [6][7] |
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method and UV-Vis Spectroscopy
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10] The concentration of the dissolved compound in the saturated solution can then be accurately quantified using UV-Vis spectroscopy, owing to the strong UV absorbance of conjugated systems like DPO.[11][12]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high solubility measurements.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of DPO of a known concentration in the solvent of interest.
-
Perform a series of serial dilutions from the stock solution to create a set of calibration standards with concentrations spanning the expected solubility range.
-
-
UV-Vis Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent by scanning a dilute solution across the UV-Vis spectrum.[13]
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear and adhere to the Beer-Lambert Law.
-
Dilute the filtered saturated solution with a known factor to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted saturated solution.
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | 3029-40-1 [chemicalbook.com]
- 3. This compound (CAS 3029-40-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Photophysics of Diphenyl Polyenes Analyzed by Their Solvatochromism [mdpi.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
The Electronic Structure of Diphenylpolyenes: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Diphenylpolyenes (DPPs) are a class of π-conjugated molecules characterized by a central polyene chain—a series of alternating single and double carbon-carbon bonds—capped at each end by phenyl groups.[1] This unique molecular architecture gives rise to distinct electronic and photophysical properties that make them valuable tools in a range of scientific disciplines, including materials science and biomedical research. Their sensitivity to the local environment makes them particularly useful as fluorescent probes for investigating biological systems, such as cell membranes.[2][3] This guide provides a comprehensive overview of the electronic structure of DPPs, summarizes their key photophysical data, details the experimental protocols for their characterization, and presents logical workflows for their study and application.
Core Electronic Structure: The Interplay of Excited States
The photophysics of linear polyenes, including DPPs, are largely governed by the relative energies of their two lowest-lying singlet excited states: the 1¹Bu and the 2¹Ag states.[4][5]
-
The 1¹Bu State: This is a "one-photon" allowed state, meaning it is readily accessible from the ground state (1¹Ag) via light absorption. Transitions to this state are typically responsible for the strong, characteristic UV-Vis absorption bands observed for DPPs.[6]
-
The 2¹Ag State: This is a "two-photon" state, and direct one-photon excitation from the ground state is symmetry forbidden.[7]
The crucial feature of diphenylpolyenes is that the energy gap between these two excited states is highly sensitive to the length of the polyene chain and the polarizability of the surrounding solvent.[4] For shorter polyenes like diphenylbutadiene (DPB), the 1¹Bu state is generally the lowest energy singlet state (S₁). However, as the polyene chain lengthens, the energy of the 2¹Ag state decreases more rapidly than that of the 1¹Bu state.[4] Consequently, for longer diphenylpolyenes such as diphenyloctatetraene (DPO), the state ordering inverts, and the 2¹Ag state becomes the lowest excited singlet state.[4][6]
This state ordering has profound implications for the molecule's fluorescence properties. When 1¹Bu is the lowest excited state, fluorescence is strong and the emission spectrum is often a mirror image of the absorption spectrum. When 2¹Ag is the lowest excited state, fluorescence becomes weaker because the transition from 2¹Ag back to the ground state is symmetry forbidden. This often results in a large Stokes shift (the difference between the absorption and emission maxima) and a longer fluorescence lifetime.[1][6][8]
Photophysical Properties of α,ω-Diphenylpolyenes
The photophysical characteristics of DPPs are systematically influenced by the length of the conjugated polyene chain. As the number of double bonds (n) increases, both the absorption and emission spectra shift to longer wavelengths (a bathochromic shift).[8] The following table summarizes key photophysical data for a series of all-trans-α,ω-diphenylpolyenes in a non-polar solvent.
| Compound Name | n | λabs (nm) | λem (nm) | Fluorescence Quantum Yield (Φf) |
| trans-Stilbene | 1 | ~310 | ~350 | ~0.05 |
| 1,4-Diphenyl-1,3-butadiene (DPB) | 2 | ~350 | ~385, 405 | ~0.80 |
| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | 3 | ~375 | ~410, 430 | ~0.65 |
| 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) | 4 | ~400 | ~440, 470 | ~0.21[4] |
Note: Values are approximate and can vary significantly with solvent and temperature. Data compiled from various spectroscopic studies.
Experimental Protocols
Characterizing the electronic structure and photophysical properties of diphenylpolyenes involves several key spectroscopic techniques.
UV-Vis Absorption Spectroscopy
This technique measures the absorption of light by the molecule as a function of wavelength, providing information about the electronic transitions from the ground state to excited states.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the diphenylpolyene in a UV-transparent solvent (e.g., hexane, ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance maximum in the range of 0.1 to 1.0 to ensure linearity according to the Beer-Lambert law.[9][10] A typical starting concentration is in the micromolar range.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This baseline accounts for any absorption from the solvent and the cuvette itself.[11][12][13]
-
Sample Measurement: Replace the solvent with the sample solution in the same cuvette and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).[12][13]
-
Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) corresponds to the energy of the strongly allowed 1¹Ag → 1¹Bu transition.
Steady-State Fluorescence Spectroscopy
This method provides information about the electronic transitions from the lowest excited state back to the ground state.
Methodology:
-
Sample Preparation: Prepare a very dilute solution (absorbance at the excitation wavelength should be low, typically < 0.1) to avoid inner filter effects.[14] The sample should be prepared in a fluorescence-grade solvent.
-
Instrument Setup: The spectrofluorometer consists of an excitation light source, a monochromator to select the excitation wavelength, a sample holder, a second monochromator to analyze the emitted light, and a detector.[15]
-
Data Acquisition: Excite the sample at or near its absorption maximum (λmax). Scan the emission monochromator to record the fluorescence intensity as a function of wavelength.
-
Spectral Correction: The raw data should be corrected for instrument-specific variations in lamp intensity and detector sensitivity as a function of wavelength to obtain the true emission spectrum.[16]
Determination of Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.[17] It is most commonly determined using a relative method.
Methodology:
-
Select a Standard: Choose a reference compound with a well-known quantum yield that absorbs and emits in a similar spectral region as the sample.[16][17] For diphenylpolyenes, standards like quinine (B1679958) sulfate (B86663) or rhodamine 6G might be appropriate.[17]
-
Measure Absorbance: Measure the absorbance of both the sample and the standard solution at the chosen excitation wavelength. Absorbance values should be kept low and ideally matched (< 0.1).[14]
-
Measure Fluorescence Spectra: Record the corrected fluorescence emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths, etc.).[14][18]
-
Calculate Quantum Yield: The quantum yield of the sample (Φsample) is calculated using the following equation:[14]
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Time-Resolved Fluorescence Spectroscopy
This technique measures the decay of fluorescence intensity over time after excitation with a short pulse of light, providing the fluorescence lifetime (τf). Time-Correlated Single Photon Counting (TCSPC) is a common method.[19][20]
Methodology:
-
Instrument Setup: A typical TCSPC setup includes a high-repetition-rate pulsed light source (e.g., a diode laser or LED), a sample holder, emission filters, a fast single-photon detector (e.g., a photomultiplier tube), and TCSPC electronics.[20][21][22]
-
Data Acquisition: The sample is excited by the laser pulse. The TCSPC electronics measure the time delay between the excitation pulse and the detection of the first emitted photon.[20] This process is repeated millions of times, and the data are compiled into a histogram of photon counts versus time.
-
Instrument Response Function (IRF): Measure the instrument's own time response by using a scattering solution (e.g., a dilute colloidal silica (B1680970) suspension) in place of the sample.[22]
-
Data Analysis: The fluorescence lifetime is extracted by fitting the decay curve (after deconvolution with the IRF) to an exponential function. A multi-exponential decay may indicate the presence of multiple excited state species or complex decay pathways.
Visualization of Workflows and Concepts
Diagrams created with Graphviz provide clear visual representations of complex processes and relationships relevant to the study of diphenylpolyenes.
Caption: Photophysical transitions in a diphenylpolyene molecule.
Caption: Workflow for theoretical analysis of DPP electronic structure.
Caption: Evaluating membrane properties using a DPP fluorescent probe.
Applications in Drug Development
The sensitivity of diphenylpolyenes to their environment makes them powerful tools in drug development and cell biology.[2][3] Probes like DPH and its water-soluble derivative TMA-DPH are widely used to study the fluidity and order of lipid membranes.[23][24] Changes in membrane fluidity are associated with various cellular processes and diseases, and can be modulated by drug compounds. By incorporating a DPP probe into a cell membrane or model liposome, researchers can monitor changes in fluorescence anisotropy to quantify the effects of a drug candidate on membrane properties, providing insights into its mechanism of action.[24] This information is critical for understanding drug-membrane interactions and for the development of therapeutics that target membrane-associated processes.
References
- 1. Linear Polyene Electronic Structure and Spectroscopy | Annual Reviews [annualreviews.org]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cnls.lanl.gov [cnls.lanl.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. mdpi.com [mdpi.com]
- 9. ossila.com [ossila.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 13. m.youtube.com [m.youtube.com]
- 14. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 15. Experimental methods in chemical engineering: fluorescence emission spectroscopy [inis.iaea.org]
- 16. Making sure you're not a bot! [opus4.kobv.de]
- 17. Quantum yield - Wikipedia [en.wikipedia.org]
- 18. agilent.com [agilent.com]
- 19. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 20. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. chemistry.montana.edu [chemistry.montana.edu]
- 23. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: 1,8-Diphenyl-1,3,5,7-octatetraene (DPH) as a Fluorescent Membrane Probe
Introduction
1,8-Diphenyl-1,3,5,7-octatetraene (DPH) is a hydrophobic fluorescent probe widely utilized in biophysics and cell biology to investigate the structural and dynamic properties of lipid bilayers and cellular membranes.[1][2] Due to its rod-like shape and lack of a polar group, DPH partitions deeply into the hydrophobic core of the membrane, aligning itself with the lipid acyl chains.[3] Its fluorescence characteristics are highly sensitive to the local microenvironment, making it an excellent tool for assessing membrane fluidity.[4][5]
Principle of Measurement: Fluorescence Polarization and Anisotropy
The primary application of DPH relies on the measurement of fluorescence polarization or anisotropy. When a population of DPH molecules is excited with plane-polarized light, only those molecules with their absorption transition dipoles aligned with the polarization plane are preferentially excited. The subsequent emission of light will also be polarized.
However, during the interval between absorption and emission (the fluorescence lifetime), the probe undergoes rotational diffusion ("wobbling" and "tumbling") within the membrane. The extent of this motion is governed by the viscosity and order of its immediate environment.
-
In a highly fluid (less viscous) membrane: The probe rotates rapidly, leading to significant randomization of the emission dipoles. The emitted light is largely depolarized .
-
In a rigid or viscous (less fluid) membrane: The rotational motion of the probe is restricted. The orientation of the emission dipoles remains correlated with the initial excitation plane, and the emitted light is highly polarized .
By measuring the intensities of the emitted light parallel (I∥) and perpendicular (I⟂) to the plane of the excitation light, one can calculate the fluorescence anisotropy (r) or polarization (P). These values are inversely proportional to membrane fluidity; a higher anisotropy value indicates lower membrane fluidity and a more ordered membrane environment.[3][4]
Quantitative Data Summary
The photophysical properties of DPH and its response to different membrane environments are summarized below.
Table 1: Photophysical Properties of this compound (DPH)
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~360-374 nm | [3][6] |
| Emission Maximum (λem) | ~430-515 nm | [3][6] |
| Molar Extinction Coefficient | > 80,000 M-1cm-1 | |
| Fluorescence Quantum Yield | High in non-polar solvents (0.6-0.7) | [2] |
| Common Solvents for Stock | Tetrahydrofuran (THF), Acetone, DMSO |[7][8][9] |
Table 2: Representative Fluorescence Anisotropy and Lifetime of DPH in Different Lipid Phases
| Membrane System (Phase) | Limiting Anisotropy (r) | Fluorescence Lifetime (τ) | Reference |
|---|---|---|---|
| DPPC (Solid Gel, So) | ~0.38 (negligible decay) | ~0.69 ns | [10] |
| DOPC (Liquid Disordered, Ld) | ~0.22 | ~0.87 ns | [10] |
| SM/Cholesterol (Liquid Ordered, Lo) | Varies | ~0.7 to 1.2 ns | [10] |
| POPC/ITZ (Drug-containing) | Decreases with drug concentration | ~7-10.5 ns (long component) |[1] |
Note: Values can vary depending on the specific lipid composition, temperature, and experimental setup.
Experimental Protocols
Protocol 1: Preparation of DPH Stock Solution
This protocol describes the preparation of a concentrated stock solution of DPH, which is insoluble in aqueous buffers.
Materials:
-
This compound (DPH) powder
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Microcentrifuge tubes or glass vials, protected from light
-
Vortex mixer
Procedure:
-
Weigh out the required amount of DPH powder in a light-protected tube.
-
Add the appropriate volume of THF or DMSO to achieve a final concentration of 2 mM.
-
Vortex vigorously until the DPH is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C, protected from light. The solution is stable for several months.
Protocol 2: Measurement of Membrane Fluidity in Liposomes or Vesicles
This protocol details the labeling of artificial lipid vesicles with DPH and the subsequent measurement of fluorescence anisotropy.
Materials:
-
Liposome (B1194612) or vesicle suspension in a suitable buffer (e.g., PBS)
-
2 mM DPH stock solution (from Protocol 1)
-
Buffer for dilution (e.g., PBS)
-
Fluorometer equipped with polarizers
-
Cuvettes or black 96-well plate
Procedure:
-
Sample Preparation: Dilute the liposome suspension to the desired final lipid concentration in the measurement buffer.
-
DPH Labeling:
-
Warm the liposome suspension and DPH stock solution to room temperature.
-
Add the 2 mM DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid molar ratio of approximately 1:500 to 1:1000 (a final DPH concentration of ~1 µM is common).[8] The final solvent (THF/DMSO) concentration should be less than 0.5% to avoid affecting membrane integrity.
-
Incubate the mixture for 30-60 minutes at the desired experimental temperature, protected from light, to allow for complete incorporation of the probe into the lipid bilayer.[8]
-
-
Anisotropy Measurement:
-
Transfer the labeled sample to a cuvette or a well in a black 96-well plate.
-
Set the fluorometer excitation wavelength to ~360 nm and the emission wavelength to ~430 nm.[3][8]
-
Measure the fluorescence intensities with the excitation polarizer set to vertical and the emission polarizer set to vertical (IVV) and horizontal (IVH).
-
-
Data Calculation:
-
Calculate the grating factor (G-factor), which corrects for instrumental bias, by measuring intensities with the excitation polarizer in the horizontal position (IHV and IHH). G = IHV / IHH.
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Protocol 3: Measurement of Membrane Fluidity in Live Cells
This protocol outlines the procedure for labeling live cells with DPH to assess plasma membrane fluidity.
Materials:
-
Suspension or adherent cells
-
Phosphate-Buffered Saline (PBS) or appropriate cell culture medium without serum
-
2 µM DPH working solution (prepared by diluting the 2 mM stock in THF into PBS).[7]
-
Centrifuge and tubes (for suspension cells)
-
Black 96-well plate
-
Multi-mode microplate reader with polarizers
Procedure:
-
Cell Preparation:
-
Suspension Cells: Harvest cells by centrifugation (e.g., 500 x g for 5 min), wash twice with PBS, and resuspend in PBS to the desired cell density.
-
Adherent Cells: Grow cells in a black, clear-bottom 96-well plate to the desired confluency. Wash twice with PBS.
-
-
DPH Labeling:
-
Washing:
-
Remove excess, unincorporated DPH by centrifuging the cell suspension (e.g., 9000 rpm, 15 min) and resuspending the pellet in fresh PBS.[7] For adherent cells, aspirate the labeling solution and wash the wells twice with PBS.
-
-
Measurement and Data Calculation:
-
Transfer the final cell suspension to a black 96-well plate or use the plate with adherent cells directly.
-
Measure IVV and IVH using a plate reader with an excitation wavelength of ~362 nm and an emission wavelength of ~432 nm.[7]
-
Calculate the G-factor and fluorescence anisotropy (r) as described in Protocol 2.
-
Visualizations
Caption: Principle of Fluorescence Anisotropy Measurement.
Caption: Experimental Workflow for DPH-based Membrane Fluidity Assay.
References
- 1. mpikg.mpg.de [mpikg.mpg.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 6. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 7. 2.15. Measurement of Membrane Fluidity [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for DPO Labeling in Lipid Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (DPO-PE or NBD-PE) is a fluorescently labeled phospholipid widely utilized in membrane biophysics and cell biology research. Its environmental sensitivity and utility as a Förster Resonance Energy Transfer (FRET) donor make it an invaluable tool for studying the structure, dynamics, and organization of lipid bilayers. Applications include monitoring membrane fusion and lipid mixing, probing the polarity of the lipid bilayer interface, and investigating the formation and properties of lipid microdomains, such as lipid rafts.[1][2] This document provides detailed protocols for incorporating DPO-PE into lipid bilayers and its application in studying membrane-associated phenomena.
Data Presentation
The fluorescence properties of DPO-PE are highly sensitive to its local environment, providing a powerful means to probe the biophysical characteristics of lipid bilayers. The following table summarizes key quantitative data for DPO-PE (NBD-PE) in various lipid environments.
| Parameter | Value | Lipid Environment/Conditions | Source(s) |
| Excitation Maximum (λex) | ~463 nm | Various lipid compositions | [2] |
| Emission Maximum (λem) | ~536 nm | Various lipid compositions | [2] |
| Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ | In methanol | [2] |
| Fluorescence Lifetime (τ) | ~7 ns | Liquid-disordered (Ld) phase membranes | [1] |
| ~12 ns | Liquid-ordered (Lo) phase membranes | [1] | |
| 6.80 ± 0.04 ns | Pure DOPC LUVs (Ld phase) at 25°C | [3] | |
| 9.94 ± 0.05 ns | DOPC/SSM/Chol (2:2:6) LUVs (Lo phase) at 25°C | [3] | |
| Förster Radius (R₀) with Rhodamine-PE | 47 - 73 Å | Dioleoylphosphatidylcholine (DOPC) vesicles | [4] |
| Förster Radius (R₀) with BODIPY530-PE | ~60 Å | Small unilamellar vesicles (SUVs) | [5] |
Experimental Protocols
Protocol 1: Preparation of DPO-Labeled Large Unilamellar Vesicles (LUVs)
This protocol describes the preparation of LUVs incorporating DPO-PE using the lipid film hydration and extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or other desired lipids in chloroform (B151607)
-
DPO-PE (NBD-PE) in chloroform
-
Chloroform (HPLC grade)
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4), degassed
-
Nitrogen gas source
-
Vacuum desiccator
-
Round-bottom flask
-
Rotary evaporator (optional)
-
Water bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Mixture Preparation: In a clean glass round-bottom flask, combine the desired lipids. For example, to prepare liposomes with 1 mol% DPO-PE, mix the appropriate volumes of the stock solutions of the primary lipid (e.g., DOPC) and DPO-PE.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin, uniform lipid film on the bottom. For complete removal of the solvent, place the flask in a vacuum desiccator for at least 2 hours.
-
Lipid Film Hydration: Add the degassed hydration buffer to the flask to achieve the desired final lipid concentration (e.g., 1-10 mg/mL). The buffer should be pre-heated to a temperature above the phase transition temperature (Tm) of the lipid with the highest Tm.
-
Vesicle Formation: Hydrate the lipid film by vortexing the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). To facilitate homogenization, the suspension can be incubated at a temperature above the highest lipid Tm for 30-60 minutes with intermittent vortexing.
-
Freeze-Thaw Cycles (Optional but Recommended): To increase the encapsulation efficiency and lamellarity, subject the MLV suspension to 5-10 freeze-thaw cycles. This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath (above the lipid Tm).
-
Extrusion:
-
Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder and the lipid suspension to a temperature above the highest lipid Tm.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membranes 11-21 times. This process will generate LUVs with a defined size distribution.
-
-
Storage: Store the prepared DPO-labeled LUVs at 4°C, protected from light. For long-term storage, the liposomes should be in a sealed vial under an inert gas like argon to prevent lipid oxidation.
Protocol 2: Quality Control of DPO-Labeled Liposomes
1. Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute a small aliquot of the liposome (B1194612) suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Acceptance Criteria: For many applications, a vesicle diameter of 100-200 nm with a PDI below 0.2 is desirable, indicating a homogenous population of unilamellar vesicles.
2. Determination of Labeling Efficiency (Incorporation of DPO-PE):
-
Method: UV-Visible Spectroscopy.
-
Procedure:
-
Disrupt a known concentration of the liposome suspension by adding a detergent (e.g., Triton X-100 to a final concentration of 1% v/v).
-
Measure the absorbance of the solution at the absorbance maximum of DPO-PE (~463 nm).
-
Calculate the concentration of DPO-PE using its molar extinction coefficient (ε ≈ 22,000 M⁻¹cm⁻¹).
-
The labeling efficiency can be expressed as the molar ratio of DPO-PE to the total lipid concentration.
-
Mandatory Visualizations
Experimental Workflow for DPO-Labeled Liposome Preparation
Caption: Workflow for preparing DPO-labeled LUVs.
Signaling Pathway: Role of Lipid Rafts in Receptor Tyrosine Kinase (RTK) Activation
DPO-labeled lipids can be used to study the formation and dynamics of lipid microdomains, such as lipid rafts, which are critical for the regulation of signaling pathways. The following diagram illustrates the role of lipid rafts in the activation of Receptor Tyrosine Kinases (RTKs).[6][7]
Caption: RTK activation within a lipid raft.
References
- 1. Time-Resolved Fluorescence in Lipid Bilayers: Selected Applications and Advantages over Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-PE | Fluorescent Lipids Probes and Cell Membrane Stains: R&D Systems [rndsystems.com]
- 3. Plasma membrane asymmetry of lipid organization: fluorescence lifetime microscopy and correlation spectroscopy analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biology.kenyon.edu [biology.kenyon.edu]
- 5. The rate of lipid transfer during fusion depends on the structure of fluorescent lipid probes: a new chain-labeled lipid transfer probe pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid–Protein Interplay in the Regulation of Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Two-Photon Absorption Applications of 2,5-Diphenyloxazole (DPO)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Diphenyloxazole (B146863) (DPO), also commonly known as PPO, in the context of two-photon absorption (TPA). DPO is an organic scintillator and fluorophore with applications in two-photon excitation microscopy (2PEM), a powerful technique for deep-tissue imaging in living specimens with reduced phototoxicity.[1]
Introduction to DPO and Two-Photon Absorption
2,5-Diphenyloxazole is a fluorescent dye that can be excited through the near-simultaneous absorption of two lower-energy photons, a process known as two-photon absorption.[1][2] This nonlinear optical process offers several advantages over traditional one-photon excitation, particularly for biological imaging:
-
Increased Penetration Depth: The use of longer wavelength light (typically in the near-infrared range) for two-photon excitation allows for deeper imaging into scattering biological tissues.[1][2][3]
-
Localized Excitation: TPA is proportional to the square of the excitation intensity, confining fluorescence excitation to the focal volume. This provides intrinsic optical sectioning and reduces out-of-focus photobleaching and photodamage.[1][2]
-
Reduced Phototoxicity: The lower energy of the individual photons used in TPA minimizes damage to living cells and tissues.[1]
Quantitative Data
Table 1: Photophysical Properties of 2,5-Diphenyloxazole (DPO/PPO)
| Property | Solvent | Value | Reference |
| One-Photon Absorption Maximum (λₐₑₛ) | Ethanol | 305 nm | [1][2] |
| One-Photon Emission Maximum (λₑₘ) | Ethanol | ~365 nm | [1][2] |
| Two-Photon Excitation Wavelength (λ₂ₚ,ₑₓ) | - | 532 nm | [1][2] |
| Two-Photon Emission Maximum (λ₂ₚ,ₑₘ) | Ethanol | ~365 nm | [1] |
| Fluorescence Quantum Yield (Φբ) | Cyclohexane | ~1.0 | [1][4] |
| Fluorescence Lifetime (τբ) | Ethanol | 1.58 ns | [3] |
| Two-Photon Absorption Cross-Section (σ₂ₚ) | - | Not Specified | [1] |
| Photostability (under 2PEM) | - | Data not readily available | [1] |
Applications in Two-Photon Excitation Microscopy (2PEM)
DPO's fluorescent properties make it a candidate for various 2PEM applications, particularly for labeling and imaging in biological systems.
Live Cell Imaging
DPO can be used as a fluorescent probe to stain live cells for visualization with 2PEM. Its organic nature suggests it may preferentially localize in hydrophobic environments within cells.[1]
Deep-Tissue Imaging
The advantages of two-photon excitation, such as increased penetration depth, make DPO a potential tool for imaging structures within intact tissues and small organisms.[1][5]
Drug Delivery Studies
When conjugated to drug molecules, DPO could serve as a fluorescent tracer to monitor the delivery and distribution of therapeutics within cells and tissues using 2PEM.[1] However, specific protocols for this application using DPO are yet to be extensively documented.
Experimental Protocols
The following protocols provide a general framework for the use of DPO in two-photon excitation microscopy.
Protocol 1: Preparation of DPO Stock Solution
This protocol outlines the preparation of a concentrated DPO stock solution for subsequent use in cell staining.
Materials:
-
2,5-Diphenyloxazole (DPO) powder
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopic grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Accurately weigh a desired amount of DPO powder.
-
Dissolve the DPO powder in a minimal volume of DMSO to achieve a high concentration (e.g., 10 mM).[1]
-
Thoroughly vortex the solution to ensure complete dissolution.[1]
-
If necessary, use an ultrasonic bath to aid in dissolving the powder.[1]
-
Store the stock solution in a light-protected container at -20°C.[1]
References
Application Notes and Protocols for Time-Resolved Fluorescence Spectroscopy of 2,5-Diphenyloxazole (DPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenyloxazole (DPO), also known as PPO, is a highly efficient and photostable fluorophore widely utilized in various scientific and industrial applications. Its well-characterized fluorescence properties, including a short fluorescence lifetime and high quantum yield, make it an excellent standard for time-resolved fluorescence spectroscopy. Furthermore, the sensitivity of its fluorescence lifetime to the local environment allows its use as a probe for investigating the microenvironment of complex systems, which is of significant interest in drug formulation and materials science.
Time-resolved fluorescence spectroscopy is a powerful technique that monitors the decay of fluorescence intensity over time after excitation by a short pulse of light. This provides information about the excited state dynamics of a fluorophore, which is influenced by its immediate surroundings. This application note provides detailed protocols for the time-resolved fluorescence analysis of DPO using Time-Correlated Single Photon Counting (TCSPC), summarizes its key photophysical parameters, and discusses its applications as a fluorescence standard and an environmental probe.
Key Applications
-
Fluorescence Lifetime Standard: DPO is a well-established standard for calibrating and validating time-resolved fluorescence instrumentation due to its stable and well-documented fluorescence lifetime.[1][2]
-
Scintillator: It is extensively used as a primary scintillator in liquid scintillation counting for the detection of ionizing radiation.
-
Environmental Probe: The fluorescence lifetime and quantum yield of DPO are sensitive to solvent polarity and viscosity, making it a useful probe for characterizing the microenvironment of systems such as polymer matrices and biological membranes.[3][4]
-
Two-Photon Excitation Studies: DPO has been used in studies involving two-photon excitation, a technique with applications in fluorescence microscopy.[5]
Quantitative Data Summary
The photophysical properties of DPO are highly dependent on the solvent environment. The following tables summarize the key quantitative data for DPO in various solvents.
Table 1: Fluorescence Lifetime of DPO in Different Solvents
| Solvent | Fluorescence Lifetime (τ) in ns | Excitation λ (nm) | Emission λ (nm) |
| Cyclohexane (B81311) | 1.4 - 1.5 | ~300-310 | ~350-380 |
| Ethanol | 1.46 | 280-300 | ~350-380 |
| Methanol | ~1.4-1.5 | Not Specified | Not Specified |
Note: The presented lifetime values are mean values from multiple measurements.[1] Solutions are typically degassed prior to measurement as oxygen can act as a fluorescence quencher and shorten the lifetime.
Table 2: Fluorescence Quantum Yield of DPO in Different Solvents
| Solvent | Refractive Index (η) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Fluorescence Quantum Yield (Φf) |
| Cyclohexane | 1.426 | 303 | 355 | 1.00 |
| Ethanol | 1.361 | 305 | ~360 | Solvent-dependent |
| Toluene | 1.497 | Not Reported | Not Reported | Solvent-dependent |
| Benzyl alcohol | Not Reported | Not Reported | Not Reported | 0.21 |
Note: The fluorescence quantum yield of DPO can vary significantly with the solvent polarizability.[3][6] For accurate measurements, it is recommended to use a well-characterized standard, such as quinine (B1679958) sulfate (B86663).[6]
Experimental Protocols
Protocol 1: Determination of Fluorescence Lifetime of DPO using Time-Correlated Single Photon Counting (TCSPC)
Objective: To accurately measure the fluorescence lifetime of DPO in a given solvent.
Materials:
-
2,5-Diphenyloxazole (PPO), spectroscopic grade
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol)
-
Quartz cuvette (1 cm path length)
-
TCSPC Spectrometer equipped with:
-
Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength (~300-310 nm)
-
Photomultiplier tube (PMT) or other sensitive single-photon detector
-
Time-to-amplitude converter (TAC) and multichannel analyzer (MCA)
-
-
Degassing equipment (e.g., nitrogen or argon gas line, freeze-pump-thaw apparatus)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of DPO in the chosen solvent.
-
Dilute the stock solution to prepare a working solution with an absorbance of less than 0.1 at the excitation wavelength to prevent inner filter effects.[1]
-
Degas the solution by bubbling with nitrogen or argon for at least 15 minutes, or by using the freeze-pump-thaw method to remove dissolved oxygen, which is a known fluorescence quencher.[1]
-
Transfer the degassed solution to a quartz cuvette and seal it.
-
-
Instrument Setup and Data Acquisition:
-
Power on the TCSPC system and allow the light source and electronics to stabilize.
-
Set the excitation wavelength to the absorption maximum of DPO in the chosen solvent.
-
Set the emission monochromator to the fluorescence maximum of DPO.
-
Measure the Instrument Response Function (IRF) by replacing the sample cuvette with a cuvette containing a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox). The emission wavelength should be set to the excitation wavelength for this measurement.
-
Replace the scattering solution with the DPO sample.
-
Collect the fluorescence decay data until a sufficient number of photon counts are accumulated in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF.
-
Perform a deconvolution of the measured decay from the IRF using an appropriate fitting model (e.g., single or multi-exponential decay). This is typically done using iterative reconvolution algorithms available in the instrument's software.[1]
-
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.[1]
-
Protocol 2: Determination of Relative Fluorescence Quantum Yield of DPO
Objective: To determine the fluorescence quantum yield of DPO relative to a standard of known quantum yield.
Materials:
-
DPO
-
Quinine sulfate (or other suitable fluorescence standard)
-
Spectroscopic grade solvents (e.g., cyclohexane for DPO, 0.1 M H₂SO₄ for quinine sulfate)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a series of solutions of both the DPO sample and the quinine sulfate standard at different concentrations in their respective solvents.
-
Ensure the absorbance of all solutions at the excitation wavelength is within the linear range (typically < 0.1) to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the same wavelength used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each solution.
-
Integrate the area under the corrected emission spectrum for each solution.
-
-
Calculation:
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The relative fluorescence quantum yield (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
-
-
Visualizations
Caption: Experimental workflow for fluorescence lifetime measurement of DPO using TCSPC.
Caption: Logical workflow for the analysis of time-resolved fluorescence decay data.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application of Fluorescence Polarization in Elucidating Lipid-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between lipids and proteins at the cell membrane is fundamental to a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics. One powerful technique to probe the dynamics of lipid bilayers and the influence of protein binding is Fluorescence Polarization (FP), often employing the hydrophobic fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). While the user's query mentioned "DPO," it is highly likely that this refers to DPH or its derivatives, which are workhorses in the field of membrane biophysics. This document provides detailed application notes and protocols for utilizing DPH-based fluorescence polarization to study lipid-protein interactions, with a focus on G-Protein Coupled Receptors (GPCRs) as a key example.
Fluorescence polarization measures the rotational mobility of a fluorescent molecule. When DPH is embedded in a lipid bilayer, its rotational freedom is constrained by the viscosity of its microenvironment. The extent of this constraint is reported as a change in the polarization of the emitted fluorescent light. The binding of a protein to the lipid membrane can alter the local lipid packing and, consequently, the membrane's fluidity, which is then detected as a change in the fluorescence polarization of DPH. This provides a sensitive, real-time, and non-destructive method to study the biophysical consequences of lipid-protein interactions.[1][2][3]
Key Applications
-
Assessing Protein-Induced Changes in Membrane Fluidity: Quantify how a protein of interest alters the order and dynamics of the lipid bilayer.
-
Characterizing the Role of Specific Lipids in Protein Interaction: By using liposomes of defined lipid composition, one can investigate the preference of a protein for certain lipid species or headgroups.
-
Screening for Modulators of Lipid-Protein Interactions: The assay can be adapted for high-throughput screening to identify small molecules that disrupt or enhance the interaction between a protein and the membrane.
-
Investigating the Formation of Lipid Domains: Changes in fluorescence polarization can provide insights into the formation or stabilization of lipid microdomains, such as lipid rafts, upon protein binding.[4][5][6]
Experimental Workflow for a DPH-Based Lipid-Protein Interaction Assay
The overall workflow involves the preparation of lipid vesicles (liposomes), incorporation of the fluorescent probe DPH, introduction of the protein of interest, and subsequent measurement of fluorescence polarization.
Caption: A generalized experimental workflow for studying lipid-protein interactions using DPH-based fluorescence polarization.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for measuring the effect of a purified protein on the fluidity of model membranes using DPH fluorescence polarization.
Materials:
-
Phospholipids (e.g., POPC, POPS, Cholesterol)
-
1,6-diphenyl-1,3,5-hexatriene (DPH)
-
Buffer (e.g., HEPES, Tris-HCl)
-
Purified protein of interest
-
Spectrofluorometer with polarization capabilities
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas source
-
Sonicator or vortex mixer
Protocol:
-
Preparation of Liposomes: a. Prepare a lipid mixture of the desired composition in chloroform in a glass vial. b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. c. Further, dry the lipid film under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs). e. To create unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
Incorporation of DPH: a. Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or chloroform) at a concentration of approximately 1 mM. b. Add a small volume of the DPH stock solution to the prepared liposome (B1194612) suspension. The final DPH concentration should be in the low micromolar range, and the lipid-to-probe ratio should be high (e.g., 200:1 to 500:1) to minimize self-quenching and membrane perturbation. c. Incubate the mixture at a temperature above the lipid phase transition temperature for 30-60 minutes to allow for the complete incorporation of DPH into the lipid bilayer.
-
Fluorescence Polarization Measurement: a. Dilute the DPH-labeled liposomes in the assay buffer to a final lipid concentration suitable for fluorescence measurements (e.g., 50-100 µM). b. Place the sample in a cuvette in the spectrofluorometer. c. Set the excitation wavelength to ~360 nm and the emission wavelength to ~430 nm for DPH. d. Measure the steady-state fluorescence anisotropy (r) or polarization (P) of the sample. e. Add the purified protein of interest to the cuvette at the desired final concentration. f. Incubate the sample for a sufficient time to allow for protein-membrane binding to reach equilibrium. The incubation time will depend on the specific protein and should be determined empirically. g. Record the fluorescence anisotropy or polarization at regular intervals until a stable reading is obtained.
-
Data Analysis: a. The fluorescence anisotropy (r) is calculated using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities measured with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively. G is the grating correction factor. b. The change in anisotropy (Δr) upon protein addition is calculated as: Δr = r_final - r_initial where r_initial is the anisotropy of the DPH-labeled liposomes before protein addition, and r_final is the anisotropy after the protein has bound to the liposomes. c. An increase in anisotropy suggests a decrease in membrane fluidity (more ordered), while a decrease in anisotropy indicates an increase in membrane fluidity (more disordered).
Quantitative Data Presentation
The results of DPH-based fluorescence polarization experiments can be summarized in a table for easy comparison of the effects of different conditions, such as protein concentration or lipid composition.
| Condition | Protein Concentration (µM) | Initial Anisotropy (r) | Final Anisotropy (r) | Change in Anisotropy (Δr) | Interpretation |
| Control (Liposomes only) | 0 | 0.250 ± 0.005 | 0.251 ± 0.004 | +0.001 | No significant change |
| Protein A | 1 | 0.252 ± 0.006 | 0.285 ± 0.007 | +0.033 | Decreased membrane fluidity |
| Protein A | 5 | 0.249 ± 0.005 | 0.310 ± 0.006 | +0.061 | Further decrease in fluidity |
| Protein B | 5 | 0.251 ± 0.004 | 0.230 ± 0.005 | -0.021 | Increased membrane fluidity |
| Protein A + Inhibitor X | 5 | 0.250 ± 0.005 | 0.255 ± 0.004 | +0.005 | Interaction is inhibited |
| Protein A in Cholesterol-rich Liposomes | 5 | 0.280 ± 0.006 | 0.325 ± 0.007 | +0.045 | Interaction persists in rafts |
Note: The data presented in this table are representative and for illustrative purposes only. Actual values will vary depending on the experimental system.
Case Study: GPCR Interaction with Lipid Rafts
G-protein coupled receptors are a large family of transmembrane proteins that are crucial drug targets. Their function is often modulated by the surrounding lipid environment, particularly by their localization within cholesterol-rich microdomains known as lipid rafts.[4][5][6] DPH-based fluorescence polarization can be used to study how a GPCR influences the properties of these specialized lipid environments.
Signaling Pathway Diagram
Caption: Simplified signaling pathway of a GPCR localized within a lipid raft. The interaction of the GPCR with the raft can be studied by DPH fluorescence.
By reconstituting a purified GPCR into liposomes mimicking the lipid composition of raft and non-raft regions of the plasma membrane, researchers can use DPH fluorescence polarization to determine if the receptor preferentially orders the lipid environment of rafts, providing insights into the biophysical basis of its localization and function.
Conclusion
DPH-based fluorescence polarization is a versatile and powerful tool for studying the biophysical aspects of lipid-protein interactions. It provides quantitative data on how proteins modulate the fluidity and order of lipid membranes, which is crucial for understanding their function in a cellular context. The protocols and application notes provided here offer a solid foundation for researchers and drug development professionals to employ this technique in their studies of membrane proteins and their interactions with the lipid bilayer.
References
- 1. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 2. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing Lipid Raft Dynamics and Early Signaling Events during Antigen Receptor-mediated B-Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipids, lipid rafts and caveolae: their importance for GPCR signaling and their centrality to the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-Molecule Imaging with 1,8-Diphenyl-1,3,5,7-octatetraene (DPO)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,8-Diphenyl-1,3,5,7-octatetraene (DPO) is a hydrophobic, fluorescent probe belonging to the diphenylpolyene family. Its photophysical properties, including a large Stokes shift and sensitivity to the local environment, make it a potentially valuable tool for single-molecule imaging studies. These notes provide an overview of DPO's characteristics and detailed protocols for its application in single-molecule fluorescence microscopy, aimed at researchers in biophysics, cell biology, and drug discovery. While direct single-molecule imaging protocols for DPO are not extensively documented in the literature, this guide synthesizes its known photophysical data with established single-molecule methodologies to provide a practical starting point for experimentation.
Photophysical and Chemical Properties of DPO
DPO's utility in single-molecule imaging is dictated by its distinct spectral and physical characteristics. Understanding these properties is crucial for designing experiments and interpreting data.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈ | |
| Molecular Weight | 258.36 g/mol | |
| Excitation Maximum (λex) | ~374 nm | [1] |
| Emission Maximum (λem) | ~515 nm | [1] |
| Stokes Shift | ~141 nm | [1] |
| Fluorescence Lifetime (τ) | 4.2 - 7.2 ns (solvent-dependent) | [1] |
| Quantum Yield (Φ) | 0.043 - 0.212 (solvent-dependent) | |
| Solubility | Soluble in organic solvents (e.g., hexane, toluene), poorly soluble in water |
Key Considerations for Single-Molecule Imaging with DPO
Several factors must be considered when utilizing DPO for single-molecule studies:
-
UV Excitation: DPO requires a UV or near-UV light source for excitation (e.g., a 355 nm or 375 nm laser). This can lead to increased autofluorescence from biological samples and potential photodamage. Careful optimization of illumination intensity and the use of appropriate filters are critical.
-
Hydrophobicity: As a non-polar molecule, DPO readily partitions into lipid membranes and other hydrophobic environments. This makes it a suitable probe for studying lipid bilayers, protein-membrane interactions, and hydrophobic pockets in proteins. However, this property also presents challenges for labeling water-soluble proteins and requires specific strategies to prevent aggregation in aqueous buffers.
-
Environmental Sensitivity: The fluorescence lifetime and quantum yield of DPO are sensitive to the polarity and viscosity of its microenvironment. This property can be exploited to probe local changes in the sample, but it also necessitates careful control and characterization of the experimental conditions.
-
Photostability and Blinking: While data on the single-molecule photostability and blinking of DPO is limited, diphenylpolyenes, in general, are susceptible to photo-isomerization and photobleaching. The use of oxygen scavengers and triplet-state quenchers in the imaging buffer is recommended to enhance photostability. The blinking behavior (stochastic fluctuations in fluorescence) will need to be characterized for quantitative single-molecule applications like single-molecule localization microscopy (SMLM).
Experimental Protocols
The following protocols are adapted from general single-molecule imaging procedures and tailored for the specific properties of DPO.
Protocol 1: Preparation of DPO Stock Solution
Objective: To prepare a concentrated stock solution of DPO for subsequent dilution into imaging buffers or for labeling reactions.
Materials:
-
This compound (DPO) powder
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695)
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrophotometer
Procedure:
-
Weigh out a precise amount of DPO powder (e.g., 1 mg).
-
Dissolve the DPO powder in a known volume of anhydrous DMSO or ethanol to achieve a high concentration stock solution (e.g., 1-10 mM).
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Measure the absorbance of a diluted aliquot of the stock solution to determine the precise concentration using the Beer-Lambert law. The molar extinction coefficient of DPO will be required for this calculation.
-
Store the stock solution in a tightly sealed, light-protected container at -20°C.
Protocol 2: Labeling of Lipid Vesicles with DPO for Single-Molecule Imaging
Objective: To incorporate DPO into the lipid bilayer of small unilamellar vesicles (SUVs) for studying membrane dynamics at the single-molecule level.
Materials:
-
Lipid of choice (e.g., DOPC, POPC) in chloroform (B151607)
-
DPO stock solution (from Protocol 1)
-
Chloroform
-
Glass test tube
-
Nitrogen gas stream or vacuum desiccator
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Water bath sonicator
Procedure:
-
In a clean glass test tube, mix the desired amount of lipid in chloroform with a molar excess of DPO in a suitable organic solvent. A lipid-to-probe ratio of 1000:1 to 10,000:1 is a good starting point.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid/DPO film.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To form SUVs, subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with the desired pore size (e.g., 100 nm). Alternatively, sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.
-
The resulting SUV solution containing DPO can be diluted to the desired concentration for single-molecule imaging.
Protocol 3: Single-Molecule Imaging of DPO in Supported Lipid Bilayers (SLBs)
Objective: To visualize and track individual DPO molecules within a supported lipid bilayer using Total Internal Reflection Fluorescence (TIRF) microscopy.
Materials:
-
DPO-labeled SUVs (from Protocol 2)
-
Clean glass coverslips
-
Piranha solution (use with extreme caution) or plasma cleaner
-
Imaging buffer (e.g., hydration buffer from Protocol 2 supplemented with an oxygen scavenger system like PCA/PCD and a triplet-state quencher like Trolox)
-
TIRF microscope equipped with a UV laser (e.g., 375 nm), a high numerical aperture objective, an appropriate dichroic mirror and emission filter (e.g., 530/30 nm bandpass), and a sensitive camera (EMCCD or sCMOS).
Procedure:
-
Surface Preparation: Thoroughly clean glass coverslips using piranha solution or a plasma cleaner to create a hydrophilic surface.
-
SLB Formation: Incubate the cleaned coverslip with a diluted solution of DPO-labeled SUVs. The vesicles will rupture and fuse on the glass surface to form a continuous lipid bilayer.
-
Washing: Gently wash the surface with imaging buffer to remove any unfused vesicles.
-
Imaging:
-
Mount the coverslip on the TIRF microscope.
-
Apply the imaging buffer containing the oxygen scavenger system.
-
Excite the sample with the UV laser in TIRF mode to illuminate a thin section of the sample near the coverslip.
-
Adjust the laser power to achieve a good signal-to-noise ratio for single-molecule detection while minimizing photobleaching.
-
Acquire a time-series of images to observe the diffusion and photophysics of individual DPO molecules.
-
Data Presentation
The following table summarizes the solvent-dependent photophysical properties of DPO, which are critical for selecting the appropriate imaging conditions and for interpreting results.
| Solvent | Refractive Index (n) | Fluorescence Lifetime (τ) (ns) | Fluorescence Quantum Yield (Φ) |
| n-Hexane | 1.375 | 7.21 | 0.212 |
| Methylcyclohexane | 1.423 | 6.89 | 0.198 |
| Toluene | 1.497 | 5.83 | 0.135 |
| Dichloromethane | 1.424 | 5.42 | 0.098 |
| Acetonitrile | 1.344 | 4.29 | 0.043 |
| More solvents... | ... | ... | ... |
| Data adapted from literature investigating the photophysics of DPO. The exact values may vary depending on the specific experimental conditions. |
Mandatory Visualization
Caption: General workflow for single-molecule imaging with DPO.
Caption: Photophysical pathway of DPO fluorescence.
Concluding Remarks
This compound presents an intriguing option for single-molecule imaging, particularly for probing hydrophobic environments. The protocols and data presented here provide a foundational framework for researchers to begin exploring its potential. However, due to the limited literature on its specific use in single-molecule microscopy, researchers are encouraged to perform thorough characterization of its photostability and blinking kinetics under their specific experimental conditions. Future work developing covalent labeling strategies for DPO and a deeper understanding of its single-molecule photophysics will undoubtedly expand its applicability in biophysical and biomedical research.
References
Troubleshooting & Optimization
optimizing DPO concentration for fluorescence microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of 2,5-Diphenyloxazole (DPO) for fluorescence microscopy applications.
A Note on DPO Usage: 2,5-Diphenyloxazole (PPO or DPO) is a fluorescent dye primarily utilized as a scintillator, a compound that converts high-energy radiation (like X-rays) into detectable visible light.[1][2][3][4] While it possesses fluorescent properties, its application as a direct fluorescent probe in conventional biological fluorescence microscopy is not standard. The principles outlined below are based on general best practices for optimizing any fluorophore concentration and are adapted for DPO.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescence imaging that may be related to fluorophore concentration.
Question: My fluorescence signal is very weak or completely absent. What should I do?
-
Potential Cause: DPO Concentration is Too Low If the concentration of DPO is insufficient, the resulting fluorescence emission may be too weak to be detected above the microscope's noise floor.
-
Solution: Increase DPO Concentration Increase the DPO concentration incrementally. It is recommended to perform a titration experiment, testing a range of concentrations to find what works for your specific sample and imaging system.[5][6] Always check the product datasheet for any manufacturer-recommended dilution ranges.[7]
Question: I'm seeing high background fluorescence, which is obscuring my signal. How can I fix this?
-
Potential Cause 1: Excess DPO Concentration Using a DPO concentration that is too high is a common cause of high background.[8] Unbound DPO molecules may accumulate in the sample, leading to a generalized, non-specific glow that reduces image contrast.
-
Solution 1: Optimize and Reduce DPO Concentration Perform a concentration titration to find the optimal balance that provides a bright, specific signal without excessive background.[9] Start with your current concentration and test several dilutions below it.
-
Potential Cause 2: Insufficient Washing Inadequate washing steps after applying DPO can leave behind unbound molecules.
-
Solution 2: Improve Washing Steps Increase the number and duration of your wash steps after DPO incubation.[6][9] Using a mild detergent, such as Tween-20, in the wash buffer can also help remove non-specifically bound fluorophores.[8]
-
Potential Cause 3: Sample Autofluorescence Some biological samples naturally fluoresce (autofluorescence), which can be mistaken for high background.[5]
-
Solution 3: Use an Unstained Control Always prepare an unstained control sample (your sample without any DPO) and image it using the exact same settings.[5][10] This will reveal the level of inherent autofluorescence.
Question: My sample appears damaged, or the fluorescence is fading very quickly during imaging. What's happening?
-
Potential Cause: Phototoxicity and Photobleaching High concentrations of a fluorophore combined with high-intensity excitation light can lead to phototoxicity (damage to the sample) and photobleaching (irreversible loss of fluorescence).[11][12]
-
Solution: Reduce DPO Concentration and Excitation Power Try reducing the DPO concentration. A lower concentration of fluorophore often requires less excitation light to produce a good image, thereby reducing both phototoxicity and photobleaching.[12] It is a delicate balance between signal strength and sample health.[11] Additionally, use neutral density (ND) filters to decrease the intensity of the excitation light and keep exposure times as short as possible.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for DPO? Since DPO is not a standard microscopy probe, a universally recommended starting concentration is not well-established. A common starting point for many fluorescent dyes is in the low micromolar (µM) range (e.g., 1-10 µM).[13] However, the best approach is to perform a literature search for your specific application or, failing that, to conduct a titration experiment starting from a very low concentration and working upwards.
Q2: How does DPO concentration affect the signal-to-noise ratio (SNR)? Initially, increasing the DPO concentration will increase the signal intensity, thus improving the SNR. However, beyond an optimal point, the background fluorescence will begin to increase more rapidly than the specific signal, which will cause the SNR to decrease. The goal of optimization is to find the concentration that maximizes this ratio.
Q3: What are the signs of DPO over-staining? Signs of using too high a concentration include very high, non-specific background fluorescence, loss of detail in stained structures, and potentially saturated pixels in your image (where the detector is overwhelmed and cannot measure any further increase in light).[6][14]
Data Presentation: Effects of DPO Concentration
The following table summarizes the expected relationship between DPO concentration and key imaging parameters. The optimal concentration provides a high signal-to-noise ratio without introducing significant artifacts.
| DPO Concentration | Signal Intensity | Background Level | Signal-to-Noise Ratio (SNR) | Risk of Phototoxicity / Photobleaching |
| Too Low | Weak or Undetectable | Low | Poor | Low |
| Optimal | Strong and Specific | Low | Maximum | Moderate |
| Too High | Saturated / Loss of Detail | High | Poor | High |
Experimental Protocols
Protocol for Determining Optimal DPO Concentration
This protocol provides a systematic workflow for identifying the best DPO concentration for your experiment.
1. Preparation of DPO Stock and Working Solutions:
- Prepare a high-concentration stock solution of DPO (e.g., 1-10 mM) in a suitable solvent (note: DPO has high solubility in solvents like cyclohexane (B81311) or toluene, so ensure solvent compatibility with your sample).[15][16]
- Create a series of working solutions through serial dilution from the stock solution. A good range to test might be 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.
2. Sample Staining:
- Prepare multiple identical samples.
- Include a "no-DPO" negative control to assess autofluorescence.
- Incubate each sample with a different DPO working concentration for a standardized time and temperature.
3. Washing:
- After incubation, wash all samples using a consistent and thorough procedure (e.g., 3 washes of 5 minutes each in an appropriate buffer like PBS) to remove unbound DPO.[9][17]
4. Imaging:
- Mount the samples for microscopy.
- Crucially, use the exact same microscope settings (laser power, exposure time, gain) to acquire images from all samples. This ensures a fair comparison.
- Start by imaging the brightest sample (highest concentration) and adjust the settings to avoid signal saturation. Then, use these settings for all other samples.
5. Analysis:
- Quantify the mean fluorescence intensity of the specific signal and a background region in each image.
- Calculate the Signal-to-Noise Ratio (SNR) for each concentration (SNR = Mean Signal Intensity / Mean Background Intensity).
- The optimal DPO concentration is the one that yields the highest SNR while preserving the structural integrity of your sample.[7]
Mandatory Visualizations
Caption: Workflow for empirical determination of optimal DPO concentration.
Caption: Relationship between DPO concentration and key imaging outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of a new liquid-solid scintillator, a mixture of DPO, POPOP and Epon 812, for enhancement of autoradiograms with tritium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel high-stopping power scintillators for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilger-crystals.co.uk [hilger-crystals.co.uk]
- 5. biotium.com [biotium.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. youtube.com [youtube.com]
- 9. Background in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. precipoint.com [precipoint.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 2,5-Diphenyloxazole, [PPO] [omlc.org]
- 16. benchchem.com [benchchem.com]
- 17. ibidi.com [ibidi.com]
Technical Support Center: Diphenyl Ether (DPO) Aggregation in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diphenyl ether (DPO) in aqueous solutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to DPO aggregation.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with DPO in aqueous environments.
Issue 1: DPO precipitates out of my aqueous solution.
Q: Why is my Diphenyl ether (DPO) crashing out of solution?
A: Diphenyl ether has very low solubility in water.[1][2][3] Its non-polar phenyl groups have unfavorable interactions with polar water molecules, leading to precipitation or aggregation.[1] This is a common issue driven by the hydrophobic effect, where DPO molecules cluster together to minimize contact with water.
Q: How can I improve the solubility of DPO in my aqueous system?
A: Several strategies can be employed:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of DPO. Solvents like ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO) can be effective.[4][5] The choice of co-solvent and its concentration will need to be optimized for your specific application to avoid interfering with your experiment.
-
Surfactants: Using a surfactant at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the non-polar DPO molecules, effectively dispersing them in the aqueous phase.
-
Temperature Adjustment: Increasing the temperature can sometimes improve solubility, but this needs to be carefully controlled as it can also affect the stability of other components in your system.[4]
Issue 2: I observe inconsistent results in my experiments involving DPO.
Q: What could be causing variability in my experimental outcomes?
A: Undetected or uncontrolled aggregation of DPO is a likely culprit. The formation of aggregates can lead to:
-
Inconsistent effective concentration: When DPO aggregates, the concentration of monomeric DPO in solution decreases, leading to variability in reaction rates or biological activity.[4]
-
Altered physical properties: Aggregation can change the viscosity and surface tension of the solution, which may affect your experimental setup.[6]
-
Interference with analytical measurements: Aggregates can scatter light, interfering with techniques like UV-Vis and fluorescence spectroscopy.[7][8][9]
Q: How can I ensure my DPO solution is consistent?
A:
-
Solution Preparation: Develop a standardized and reproducible protocol for preparing your DPO solutions. This includes factors like the rate of addition, mixing speed, and temperature.
-
Characterization: Regularly characterize your DPO solutions using techniques like Dynamic Light Scattering (DLS) to check for the presence and size of aggregates.[7][10][11]
-
Filtration: Filtering the solution through an appropriate filter size can help remove larger aggregates, but be aware that this may also alter the concentration.
Issue 3: My analytical measurements for DPO concentration are not reproducible.
Q: Why are my UV-Vis or fluorescence readings for DPO solutions fluctuating?
A: The formation of DPO aggregates can significantly impact spectroscopic measurements.[6][9][12]
-
Light Scattering: Aggregates scatter light, which can lead to an artificially high absorbance reading in UV-Vis spectroscopy.[9]
-
Fluorescence Quenching or Enhancement: Aggregation can lead to changes in the fluorescence properties of DPO or any fluorescent probes present in the solution, a phenomenon known as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ).[8][13]
Q: How can I obtain reliable spectroscopic measurements for DPO?
A:
-
Use of Co-solvents: Preparing samples in a solvent system where DPO is fully solubilized can provide more accurate measurements of the monomeric species.
-
Control Measurements: Always run control experiments to assess the contribution of light scattering from your solution. This can be done by measuring the absorbance at a wavelength where DPO does not absorb.
-
Synchronous Fluorescence Spectroscopy (SFS): This technique can be more sensitive in identifying aggregate-related spectral features.[8]
Frequently Asked Questions (FAQs)
This section provides answers to common questions about DPO aggregation.
Q1: What is DPO aggregation?
A1: DPO aggregation is the process where individual DPO molecules in an aqueous solution cluster together to form larger assemblies.[14][15] This is primarily driven by the hydrophobic nature of DPO, which makes it poorly soluble in water.[1][3]
Q2: What factors influence the aggregation of DPO?
A2: Several factors can influence DPO aggregation:
-
Concentration: Higher concentrations of DPO will increase the likelihood of aggregation. There is often a "critical aggregation concentration" (CAC) above which aggregation becomes significant.[16][17][18]
-
pH: Changes in pH can affect the surface charge of any impurities or other molecules in the solution, which can in turn influence DPO aggregation.[19][20][21][22][23]
-
Ionic Strength: The presence of salts can either promote or inhibit aggregation depending on the nature of the ions and their concentration.[21][24] Increased ionic strength can reduce electrostatic repulsion between any charged species that might be stabilizing the DPO.
-
Temperature: Temperature can affect both the solubility of DPO and the kinetics of aggregation.[21][25] The effect is not always straightforward and may need to be determined empirically.
-
Presence of other molecules: Co-solvents, surfactants, polymers, and other solutes can all interact with DPO and influence its aggregation behavior.[5][26]
Q3: How can I detect and characterize DPO aggregates?
A3: Several techniques are available to detect and characterize DPO aggregates:
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can be used to detect the formation of aggregates.[7][10][11][27][28]
-
UV-Visible Spectroscopy: Changes in the UV-Vis absorption spectrum, such as the appearance of new bands or shifts in existing ones, can indicate aggregation.[6][9][12]
-
Fluorescence Spectroscopy: Changes in fluorescence intensity, emission wavelength, or fluorescence lifetime can be used to monitor aggregation.[8][29][30][31]
-
Microscopy: Techniques like Atomic Force Microscopy (AFM) can provide direct visualization of aggregates.[19]
Q4: What is the difference between Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC)?
A4: While related, these terms are not identical.
-
CMC specifically refers to the concentration of surfactant molecules above which micelles form.[32]
-
CAC is a more general term that describes the concentration at which any type of molecule begins to form aggregates.[16][17][18] For a non-surfactant molecule like DPO, CAC is the appropriate term.
Quantitative Data Summary
Specific quantitative data for the aggregation of pure Diphenyl ether in aqueous solutions is not extensively available in the literature. The table below provides data for a related compound, Dodecyldimethylphosphine oxide (DPO), which serves as an example of how such data is presented. Researchers should empirically determine these values for their specific DPO systems.
Table 1: Thermodynamic Parameters of Micellization for Dodecyldimethylphosphine oxide (DPO) at 25°C [32]
| Parameter | Value | Unit |
| Critical Micelle Concentration (CMC) | ~2.2 | mmol/L |
| Enthalpy of Micellization (ΔHm) | +1.8 | kcal/mol |
| Gibbs Free Energy of Micellization (ΔG°m) | -6.2 | kcal/mol |
| Entropy of Micellization (TΔS°m) | +8.0 | kcal/mol |
Note: This data is for Dodecyldimethylphosphine oxide, a surfactant, and is provided for illustrative purposes. The CAC and thermodynamic parameters for Diphenyl ether aggregation will be different and need to be experimentally determined.
Experimental Protocols
Protocol 1: Determination of Critical Aggregation Concentration (CAC) using UV-Vis Spectroscopy
This protocol describes a general method to estimate the CAC of DPO.
Materials:
-
Diphenyl ether (DPO)
-
High-purity water
-
Co-solvent (e.g., ethanol, if necessary to prepare a stock solution)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Methodology:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of DPO in a suitable co-solvent where it is fully soluble.
-
Prepare a Series of Dilutions: Prepare a series of aqueous solutions with varying concentrations of DPO by adding aliquots of the stock solution to high-purity water. Ensure the final concentration of the co-solvent is low and constant across all samples.
-
Equilibration: Allow the solutions to equilibrate for a consistent period (e.g., 1 hour) at a constant temperature.
-
UV-Vis Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Plot the absorbance at a specific wavelength (e.g., the absorption maximum) as a function of DPO concentration. The CAC is often identified as the concentration at which there is a distinct change in the slope of this plot.[6][9][12]
Protocol 2: Characterization of DPO Aggregates by Dynamic Light Scattering (DLS)
This protocol outlines the use of DLS to determine the size of DPO aggregates.
Materials:
-
DPO aqueous solution
-
DLS instrument
-
Disposable or clean cuvettes suitable for DLS
Methodology:
-
Sample Preparation: Prepare the DPO aqueous solution as per your experimental protocol. The solution should be free of dust and other particulates. Filtration through a syringe filter (e.g., 0.22 µm) may be necessary, but be mindful that this could remove some aggregates.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the experimental parameters such as temperature, solvent viscosity, and refractive index.
-
Measurement: Place the cuvette containing the sample into the DLS instrument. Perform the measurement according to the manufacturer's instructions. Typically, multiple measurements are averaged.
-
Data Analysis: The instrument software will generate a particle size distribution report. This will show the average hydrodynamic diameter of the particles (aggregates) and the polydispersity index (PDI), which indicates the broadness of the size distribution.[7][10]
Visualizations
Caption: Experimental workflow for DLS analysis of DPO aggregation.
Caption: Factors influencing DPO aggregation in aqueous solutions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diphenyl ether Diphenyl oxide [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Self-aggregation processes of 1,6-diphenyl-1,3,5-hexatriene in water/ethanol mixtures with high water percentages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. chemijournal.com [chemijournal.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. diva-portal.org [diva-portal.org]
- 11. azonano.com [azonano.com]
- 12. primescholars.com [primescholars.com]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. Structures and internal dynamics of diphenylether and its aggregates with water. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Critical Aggregation Concentration Can be a Predictor of Doxorubicin Delivery Performance of Self-Assembling Amphiphilic Peptides with Different Hydrophobic Tails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The critical aggregation concentration of peptide surfactants is predictable from dynamic hydrophobic property - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Investigating the effect of pH on the aggregation of two surfactant-like octapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Effect of pH and light on aggregation and conformation of an IgG1 mAb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Melittin Aggregation in Aqueous Solutions: Insight from Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Dynamic light scattering investigations of nanoparticle aggregation following a light-induced pH jump | NIST [nist.gov]
- 29. Detection of Protein Aggregation using Fluorescence Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Fluorescence Lifetime-Assisted Probing of Protein Aggregation with sub-Organellar Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
improving signal-to-noise ratio with DPO probe
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in experiments utilizing Dual Priming Oligonucleotide (DPO) probes.
Frequently Asked Questions (FAQs)
Q1: What is a DPO probe and how does it improve the signal-to-noise ratio?
A Dual Priming Oligonucleotide (DPO) probe is a specially designed primer for PCR-based assays that enhances target specificity and minimizes non-specific amplification, thereby improving the signal-to-noise ratio.[1] Its unique structure consists of two distinct functional parts connected by a poly-dI linker: a longer 5'-end for stable annealing to the target DNA and a shorter 3'-end that determines target-specific extension.[1] This dual-priming mechanism ensures that only the intended target is amplified, reducing false-positive signals and background noise.[1][2]
Q2: What are the main causes of a low signal-to-noise ratio when using DPO probes?
A low signal-to-noise ratio can stem from two primary issues: low signal intensity or high background fluorescence.
-
Low Signal Intensity: This can be caused by degraded probes, suboptimal primer/probe concentrations, inefficient PCR amplification, or issues with the sample itself (e.g., low target concentration, presence of inhibitors).[3]
-
High Background Fluorescence: This may result from non-specific binding of probes, autofluorescence from the sample or materials, or probe degradation.[4][5]
Q3: How does the DPO probe structure prevent non-specific amplification?
The innovative structure of the DPO probe is key to its high specificity. The poly-dI linker creates a bubble-like structure at the annealing temperature, allowing for a two-step priming process.[1] While the longer 5' portion may bind to non-target sequences, the shorter 3' portion will not bind effectively, preventing the polymerase from extending and creating a non-specific product.[1][2] This contrasts with conventional primers, which can lead to non-specific amplification if they bind to unintended sites.[2]
Troubleshooting Guides
Issue 1: Low Signal Intensity
If you are experiencing a weak fluorescent signal, it is crucial to systematically troubleshoot the potential causes.
Experimental Protocol: Diagnosing Low Signal Intensity
-
Verify Probe Integrity:
-
Ensure probes have been stored correctly at the recommended temperature and protected from light to prevent degradation.
-
If probe degradation is suspected, use a fresh aliquot or a new batch of probes.[3]
-
-
Optimize Primer and Probe Concentrations:
-
Perform a concentration matrix experiment to determine the optimal concentrations of forward primer, reverse primer, and DPO probe.[6] Suboptimal concentrations can lead to inefficient amplification.
-
-
Assess PCR Reaction Components and Cycling Conditions:
-
Use a reliable, high-quality PCR master mix.
-
Ensure the annealing temperature is within the recommended range for the DPO primers, although DPO technology allows for a wider range of annealing temperatures (approximately 10°C tolerance).[2]
-
Verify the functionality of the thermal cycler.
-
-
Evaluate Sample Quality and Quantity:
-
Quantify your template DNA to ensure a sufficient amount is being used in the reaction.
-
Check for the presence of PCR inhibitors in your sample by running a control reaction with a known template.
-
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for diagnosing the cause of a weak fluorescent signal.
Issue 2: High Background Fluorescence
High background can obscure your signal. Follow these steps to identify and mitigate the source of the noise.
Experimental Protocol: Reducing High Background Fluorescence
-
Optimize Probe Concentration:
-
Excessively high probe concentrations can lead to increased non-specific binding and higher background.[5] Titrate the probe concentration downwards to find the lowest concentration that still provides a robust signal.
-
-
Improve Washing Steps:
-
Ensure that washing steps after probe incubation are stringent enough to remove unbound probes. Consider increasing the number of washes or the duration of each wash.
-
-
Check for Autofluorescence:
-
Examine a "no-probe" control sample under the microscope to determine if the sample itself or the imaging medium is autofluorescent.[4] If so, consider using a different imaging medium or applying a background subtraction algorithm during image analysis.
-
-
Use High-Quality Reagents:
-
Ensure all buffers and reagents are freshly prepared and filtered to remove any particulate matter that could contribute to background signal.
-
Data Presentation: Recommended Starting Concentrations for Optimization
| Component | Recommended Starting Concentration | Optimization Range |
| Forward Primer | 500 nM | 100 - 900 nM |
| Reverse Primer | 500 nM | 100 - 900 nM |
| DPO Probe | 250 nM | 100 - 500 nM |
Note: These are general recommendations. Optimal concentrations may vary depending on the specific assay and should be determined empirically.[6]
Signaling Pathway and Experimental Workflow Diagrams
DPO Probe Mechanism of Action
References
- 1. Seegene Inc [seegene.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimizing Primer and Probe Concentrations for Use in Real-Time Polymerase Chain Reaction (PCR) Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DPO Fluorescence Anisotropy
Welcome to the technical support center for DPO-based fluorescence anisotropy experiments. This guide provides answers to frequently asked questions and solutions to common troubleshooting scenarios encountered when studying the temperature dependence of membrane fluidity.
Frequently Asked Questions (FAQs)
Q1: What is DPO and why is it used for fluorescence anisotropy studies?
A1: DPO (1,6-diphenyl-1,3,5-hexatriene) is a hydrophobic fluorescent probe that preferentially partitions into the hydrocarbon core of lipid membranes. Its fluorescence properties are highly sensitive to its local environment. In fluorescence anisotropy, we measure the rotational mobility of DPO. Because DPO's rotation is hindered by the surrounding lipid acyl chains, its anisotropy provides a direct measure of the local microviscosity or "fluidity" of the membrane.
Q2: How does temperature fundamentally affect DPO fluorescence anisotropy?
A2: Temperature directly influences the fluidity of the lipid membrane. As temperature increases, the kinetic energy of lipid molecules increases, leading to a less ordered and more fluid membrane state. This increased fluidity allows the DPO probe to rotate more freely and rapidly during its fluorescence lifetime.[1] Faster rotation leads to greater depolarization of the emitted fluorescence, which is measured as a decrease in fluorescence anisotropy.[1][2][3] Conversely, as temperature decreases, the membrane becomes more ordered (gel-like), restricting DPO's rotation and resulting in higher anisotropy values.
Q3: What does a sharp change in anisotropy over a narrow temperature range signify?
A3: A sharp, sigmoidal decrease in DPO fluorescence anisotropy over a narrow temperature range typically indicates a cooperative phase transition of the lipid bilayer.[4][5] This transition is from a more ordered, rigid gel phase at lower temperatures to a less ordered, fluid liquid-crystalline phase at higher temperatures. The midpoint of this transition is defined as the main phase transition temperature (Tₘ).[6]
Q4: What is the G-factor and why is it critical to perform the correction?
A4: The G-factor (or grating factor) is an instrumental correction factor that accounts for the differential transmission efficiency of vertically and horizontally polarized light by the spectrofluorometer's optics, particularly the monochromator gratings.[3][7] Failure to apply the G-factor correction will lead to inaccurate anisotropy values. The G-factor is specific to the instrument and the emission wavelength and must be determined experimentally.[8]
Q5: What are typical DPO anisotropy values in a lipid membrane?
A5: The values can vary, but typically for a model membrane like DPPC (dipalmitoylphosphatidylcholine), anisotropy values in the rigid gel phase (e.g., at 25°C) are high, often around 0.3-0.35. In the fluid liquid-crystalline phase (e.g., at 50°C), the values drop significantly, often to around 0.1-0.15.[5][9] The theoretical maximum anisotropy for DPO is approximately 0.4.[8][10]
Troubleshooting Guide
| Problem / Observation | Possible Causes | Suggested Solutions |
| Noisy or scattered anisotropy readings. | 1. Low fluorescence intensity. 2. High background signal or light scatter from the sample. 3. Temperature fluctuations in the cuvette holder. 4. Probe aggregation. | 1. Increase probe or liposome (B1194612) concentration. Check instrument settings (e.g., slit widths) to maximize signal without causing photobleaching. 2. Use high-quality, filtered buffers. If using biological membranes, consider a purification step. Ensure proper subtraction of a blank sample (buffer + unlabeled membranes). 3. Allow the sample to fully equilibrate at each temperature point before taking a measurement. Ensure the temperature controller is functioning correctly.[11] 4. Ensure DPO is fully solubilized in the stock solution and properly incorporated into the membrane. |
| Anisotropy values are unexpectedly low across the entire temperature range. | 1. Incorrect G-factor calculation or application. 2. Sample viscosity is much lower than expected (e.g., solvent contamination). 3. Probe is not correctly inserted into the membrane and is rotating freely in solution. 4. Incorrect polarizers are in place or they are misaligned. | 1. Recalculate the G-factor using the standard procedure (see protocol below). 2. Prepare fresh samples with high-purity reagents. 3. Ensure the DPO incubation procedure allows for complete partitioning into the lipid bilayer. 4. Verify the correct placement and orientation of the excitation and emission polarizers in the fluorometer. |
| Anisotropy values are unexpectedly high, approaching the theoretical maximum (~0.4). | 1. The membrane is extremely rigid (e.g., due to high cholesterol content or low temperature). 2. Significant light scattering from the sample is being measured as fluorescence. 3. The probe has aggregated or precipitated, leading to very restricted motion. | 1. This may be a valid result for your system. Confirm by running a control with a known lipid that has a lower Tₘ. 2. Dilute the sample. Use an emission wavelength well-separated from the excitation wavelength. Check for sample turbidity. 3. Centrifuge the sample to remove any precipitate. Prepare a fresh DPO stock solution. |
| A sharp phase transition is not observed where one is expected. | 1. The heating/cooling rate is too fast, preventing the system from reaching equilibrium. 2. The lipid composition does not exhibit a sharp, cooperative phase transition (e.g., complex lipid mixtures). 3. The presence of impurities (e.g., lipids, cholesterol, proteins) can broaden or abolish the phase transition.[6] | 1. Decrease the temperature ramp rate or increase the equilibration time at each temperature point. 2. This may be an accurate reflection of your sample's properties. Natural membranes often show broader transitions than model liposomes. 3. Verify the purity of your lipids and other reagents. |
Experimental Protocols & Data
Protocol: Measuring Temperature-Dependent DPO Anisotropy
This protocol outlines the measurement of DPO fluorescence anisotropy in unilamellar vesicles (e.g., DPPC liposomes) as a function of temperature.
1. Reagent Preparation:
-
Liposome Suspension: Prepare unilamellar vesicles (LUVs) at a desired concentration (e.g., 0.1-0.5 mM lipid) in a filtered buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) using a standard method like extrusion.
-
DPO Stock Solution: Prepare a ~1 mM stock solution of DPO in a suitable organic solvent like tetrahydrofuran (B95107) (THF) or DMSO. Store protected from light.
2. Labeling of Liposomes:
-
Warm the liposome suspension to a temperature above its Tₘ (e.g., ~50°C for DPPC) to ensure the membrane is in a fluid state.
-
Add the DPO stock solution to the warmed liposome suspension while vortexing. The final DPO:lipid molar ratio should be low, typically between 1:200 and 1:500, to avoid self-quenching and membrane perturbation.
-
Incubate the mixture for 30-60 minutes above the Tₘ, protected from light, to allow for complete incorporation of the probe into the lipid bilayer.
3. Instrumentation and Setup:
-
Use a spectrofluorometer equipped with excitation and emission polarizers and a Peltier or water-circulating temperature controller.[7][11]
-
Set the excitation wavelength for DPO to ~350-360 nm and the emission wavelength to ~425-430 nm.
-
Set appropriate slit widths to achieve a strong signal without excessive photobleaching.
4. G-Factor Determination:
-
Place the DPO-labeled liposome sample in the cuvette holder.
-
Set the excitation polarizer to the horizontal position (90°).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal position (IHH).
-
Measure the fluorescence intensity with the emission polarizer in the vertical position (IHV).
-
Calculate the G-factor: G = IHV / IHH.[11] This should be done at the start of the experiment.
5. Anisotropy Measurement (Temperature Scan):
-
Set the excitation polarizer to the vertical position (0°).
-
Begin the temperature scan, starting from the lowest temperature. Allow the sample to equilibrate for at least 5-10 minutes at each temperature point before measurement.
-
At each temperature, measure the fluorescence intensity with the emission polarizer in the vertical position (IVV).
-
At the same temperature, measure the fluorescence intensity with the emission polarizer in the horizontal position (IVH).
-
Calculate the steady-state anisotropy (r) using the following equation:[8] r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
-
Increase the temperature in desired increments (e.g., 1-2°C) and repeat the measurements.
6. Data Analysis:
-
Plot the calculated anisotropy (r) as a function of temperature.
-
If a phase transition is observed, the Tₘ can be determined from the inflection point of the sigmoidal curve.
Representative Data
The table below shows typical DPO fluorescence anisotropy data for DPPC liposomes, which have a known phase transition temperature (Tₘ) of approximately 41.5°C.
| Temperature (°C) | Fluorescence Anisotropy (r) | Membrane Phase |
| 25.0 | 0.325 | Gel (So) |
| 30.0 | 0.318 | Gel (So) |
| 35.0 | 0.305 | Gel (So) |
| 38.0 | 0.280 | Transition |
| 40.0 | 0.215 | Transition |
| 41.5 | 0.170 | Transition (Tₘ) |
| 43.0 | 0.135 | Transition |
| 45.0 | 0.122 | Liquid Crystalline (Ld) |
| 50.0 | 0.115 | Liquid Crystalline (Ld) |
Visualizations
Caption: Experimental workflow for temperature-dependent DPO anisotropy measurements.
References
- 1. Fluorescence Anisotropy as a Temperature-Sensing Molecular Probe Using Fluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pressure and temperature dependence of fluorescence anisotropy of green fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 4. jasco-global.com [jasco-global.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. horiba.com [horiba.com]
- 8. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Influence of Membrane Phase on the Optical Properties of DPH [mdpi.com]
- 11. azom.com [azom.com]
Technical Support Center: DPO Fluorescence for Quantitative Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,6-Diphenyl-1,3,5-hexatriene (DPO) fluorescence for quantitative measurements, primarily in the context of membrane fluidity analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during DPO fluorescence experiments.
Issue: Low Fluorescence Signal
-
Question: My fluorescence intensity readings for DPO-labeled samples are very low. What could be the cause?
-
Answer:
-
Poor DPO Incorporation: DPO is hydrophobic and should readily partition into lipid membranes. However, inefficient labeling can occur. Ensure you are following a validated labeling protocol for your specific sample type (e.g., liposomes, cells). For liposomes, incubation at a temperature above the lipid phase transition temperature can facilitate incorporation.
-
Low DPO Concentration: While excessive DPO can cause self-quenching, a concentration that is too low will result in a weak signal. A common starting concentration for labeling is in the micromolar range.
-
DPO Degradation: DPO is susceptible to photobleaching. Minimize exposure to excitation light by using neutral density filters, reducing exposure times, and working in a darkened room.[1]
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths are set correctly for DPO (typically around 350 nm for excitation and 430 nm for emission). Ensure the detector gain is optimized for your sample.
-
Quenching: The presence of quenching agents in your buffer or sample can reduce fluorescence intensity. Ensure all reagents are of high purity.
-
Issue: High Background Fluorescence
-
Question: I am observing high fluorescence in my blank or control samples. How can I reduce this background?
-
Answer:
-
Buffer/Solvent Fluorescence: Some buffers or solvents can exhibit intrinsic fluorescence. Test your buffer alone in the fluorometer to check for background signal. Consider using a different buffer system if necessary.
-
Contaminated Cuvettes or Plates: Ensure that all labware is scrupulously clean. Use cuvettes or microplates designed for fluorescence measurements (e.g., black-walled plates to reduce well-to-well crosstalk).
-
Light Scattering: Particulate matter in your sample can cause light scattering, which may be detected as fluorescence.[2] Filter your solutions and consider centrifugation to remove aggregates. For highly scattering samples, specific correction methods may be necessary.[3][4]
-
Issue: Inconsistent or Non-Reproducible Anisotropy Values
-
Question: My fluorescence anisotropy readings are fluctuating between replicate measurements or experiments. What are the likely causes?
-
Answer:
-
Temperature Instability: DPO fluorescence anisotropy is highly sensitive to temperature.[1][5][6] Ensure precise and stable temperature control of your sample holder. Even small temperature fluctuations can significantly impact membrane fluidity and, consequently, DPO anisotropy.
-
Lack of G-Factor Correction: The G-factor is an instrument-specific correction factor that accounts for differential sensitivity of the detection system to vertically and horizontally polarized light.[7][8][9] Failure to apply the correct G-factor will lead to inaccurate and non-reproducible anisotropy values. You must determine the G-factor for your specific instrument and experimental settings.
-
Photobleaching: As DPO photobleaches, the measured anisotropy can be affected. Limit the exposure of your sample to the excitation light.
-
Sample Heterogeneity: Ensure your liposome (B1194612) or cell suspension is homogeneous. Inconsistent sample preparation can lead to variability in the results.
-
Issue: Unexpected Anisotropy Values
-
Question: The fluorescence anisotropy values I'm measuring are not what I expected for my system. What could be wrong?
-
Answer:
-
Incorrect Interpretation: High anisotropy indicates a more ordered (less fluid) environment, while low anisotropy suggests a more fluid environment.[10][11] Ensure you are interpreting your results correctly in the context of your experimental system.
-
Probe Localization: DPO partitions into the hydrophobic core of the lipid bilayer.[12] Changes in the lipid composition or the presence of membrane proteins can alter the precise location and orientation of DPO, thereby affecting its anisotropy.
-
Presence of Contaminants: Impurities in your lipids or other reagents can alter membrane properties and influence DPO fluorescence.
-
Light Scattering Artifacts: Significant light scattering can artificially increase the measured anisotropy. This is because scattered light is highly polarized.[7] If you suspect scattering, you should measure a sample without DPO to quantify the scattering contribution and subtract it from your sample readings.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is DPO and why is it used for quantitative measurements?
A1: DPO (1,6-Diphenyl-1,3,5-hexatriene) is a hydrophobic fluorescent probe that is widely used to study the fluidity of lipid membranes.[10][11] Its fluorescence properties, particularly its fluorescence anisotropy and polarization, are sensitive to the rotational mobility of the probe within the membrane.[6] In a more fluid membrane, DPO can rotate more freely, leading to a lower fluorescence anisotropy. Conversely, in a more rigid or ordered membrane, its rotation is restricted, resulting in a higher anisotropy.[1] This relationship allows for quantitative assessment of membrane fluidity.
Q2: What is the difference between fluorescence anisotropy (r) and fluorescence polarization (P)?
A2: Fluorescence anisotropy and polarization are related measures of the depolarization of fluorescence emission. They are calculated from the intensities of the vertically (I||) and horizontally (I⊥) polarized emission when the sample is excited with vertically polarized light. The equations are as follows:
-
Anisotropy (r): r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Polarization (P): P = (I|| - G * I⊥) / (I|| + G * I⊥)
Where G is the instrument-specific G-factor. Anisotropy is often preferred in research because it is directly proportional to the extent of rotational motion, whereas polarization is not.
Q3: What is the G-factor and why is it important?
A3: The G-factor is a correction factor that accounts for the differential transmission of vertically and horizontally polarized light by the emission optics of the fluorometer.[7][8] This instrumental bias can lead to inaccurate anisotropy measurements if not corrected. The G-factor is determined experimentally for each instrument and specific wavelength settings.
Q4: How do I determine the G-factor for my instrument?
A4: The G-factor can be determined by measuring the fluorescence intensities with the excitation polarizer set to the horizontal position and the emission polarizer in both the vertical (IHV) and horizontal (IHH) positions. The G-factor is then calculated as:
G = IHV / IHH[8]
Ideally, a fluorescent standard with known anisotropy is used for this calibration.
Q5: How does temperature affect DPO fluorescence anisotropy?
A5: Temperature has a significant impact on membrane fluidity and, therefore, on DPO fluorescence anisotropy. As temperature increases, the lipid bilayer becomes more disordered and fluid, allowing for greater rotational freedom of the DPO probe. This results in a decrease in fluorescence anisotropy.[1][5][6] It is crucial to maintain precise temperature control during experiments.
Q6: Can DPO be used to study phase transitions in lipid membranes?
A6: Yes, DPO is an excellent probe for monitoring lipid phase transitions. A sharp decrease in fluorescence anisotropy is typically observed as the lipid bilayer transitions from the more ordered gel phase to the more fluid liquid-crystalline phase.[1][10]
Q7: What are some common artifacts to be aware of in DPO fluorescence experiments?
A7:
-
Light Scattering: As mentioned previously, light scattering from turbid solutions can lead to artificially high anisotropy values.[7]
-
Photobleaching: Prolonged exposure to excitation light can destroy the DPO fluorophore, leading to a loss of signal and potentially affecting anisotropy measurements.[1]
-
Inner Filter Effect: At high concentrations of DPO or other absorbing species in the sample, the excitation light may be attenuated as it passes through the cuvette, and the emitted fluorescence may be reabsorbed. This can lead to non-linear relationships between fluorescence and concentration. It is advisable to work with dilute solutions to minimize this effect.
Quantitative Data Summary
The following tables provide examples of quantitative data obtained from DPO fluorescence anisotropy measurements.
Table 1: Effect of Cholesterol on DPO Fluorescence Anisotropy in Sphingomyelin (B164518) Liposomes at 37°C
| Cholesterol (mol%) | DPO Fluorescence Anisotropy (r) |
| 0 | ~0.28 |
| 10 | ~0.32 |
| 20 | ~0.35 |
| 30 | ~0.37 |
| 40 | ~0.38 |
Data adapted from studies on the effect of cholesterol on membrane order.[13][14] Note that absolute values can vary depending on the specific lipid composition and experimental conditions.
Table 2: Temperature Dependence of DPO Fluorescence Anisotropy in Dipalmitoylphosphatidylcholine (DPPC) Liposomes
| Temperature (°C) | DPO Fluorescence Anisotropy (r) | Lipid Phase |
| 25 | ~0.35 | Gel |
| 35 | ~0.34 | Gel |
| 41 | ~0.15 | Phase Transition |
| 50 | ~0.12 | Liquid Crystalline |
Data adapted from studies investigating the phase transition of DPPC liposomes.[15] The sharp decrease in anisotropy around 41°C corresponds to the main phase transition temperature (Tm) of DPPC.
Experimental Protocols
Protocol 1: DPO Labeling of Liposomes
-
Prepare a stock solution of DPO: Dissolve DPO in a suitable organic solvent (e.g., tetrahydrofuran (B95107) or ethanol) to a concentration of approximately 1 mM.
-
Prepare liposome suspension: Prepare unilamellar liposomes using your desired method (e.g., extrusion or sonication).
-
Incubate DPO with liposomes: Add a small volume of the DPO stock solution to the liposome suspension to achieve a final DPO concentration in the micromolar range (e.g., 1-10 µM). The final solvent concentration should be kept low (typically <1%) to avoid perturbing the membrane.
-
Incubate: Incubate the mixture at a temperature above the phase transition temperature of the lipids for at least 30 minutes to facilitate the incorporation of DPO into the lipid bilayer.[16]
-
Cool the sample: Before measurement, allow the sample to equilibrate at the desired experimental temperature.
Protocol 2: Measurement of DPO Fluorescence Anisotropy
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm.
-
Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without saturating the detector.
-
Insert the appropriate excitation and emission polarizers into the light path.
-
Set the temperature of the sample holder to the desired experimental temperature.
-
-
G-Factor Determination:
-
Place a sample of your DPO-labeled liposomes in the cuvette holder.
-
Set the excitation polarizer to the horizontal (90°) position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical (0°) position (IHV).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal (90°) position (IHH).
-
Calculate the G-factor: G = IHV / IHH.
-
-
Anisotropy Measurement:
-
Set the excitation polarizer to the vertical (0°) position.
-
Measure the fluorescence intensity with the emission polarizer in the vertical (0°) position (I||).
-
Measure the fluorescence intensity with the emission polarizer in the horizontal (90°) position (I⊥).
-
-
Blank Subtraction:
-
Measure the intensities of a blank sample (liposomes without DPO) in all four polarization orientations.
-
Subtract the corresponding blank intensities from your sample intensities to correct for light scattering.
-
-
Calculate Anisotropy:
-
Use the blank-corrected intensities and the determined G-factor to calculate the fluorescence anisotropy (r) using the formula: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥).
-
Visualizations
Caption: Experimental workflow for DPO fluorescence anisotropy measurement.
Caption: Relationship between membrane properties and DPO fluorescence anisotropy.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Fluorescent membrane probes’ behavior in lipid bilayers: insights from molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Light scattering corrections to linear dichroism spectroscopy for liposomes in shear flow using calcein fluorescence and modified Rayleigh-Gans-Debye-Mie scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 8. technoinfo.ru [technoinfo.ru]
- 9. The fluorescence laboratory. - The G-factor [fluortools.com]
- 10. jascoinc.com [jascoinc.com]
- 11. researchgate.net [researchgate.net]
- 12. mpikg.mpg.de [mpikg.mpg.de]
- 13. Use of fluorescence to determine the effects of cholesterol on lipid behavior in sphingomyelin liposomes and erythrocyte membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: DPO Fluorescence Polarization Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,6-Diphenyl-1,3,5-hexatriene (DPO) fluorescence polarization (FP) assays to study membrane fluidity.
Troubleshooting Guide
This guide addresses common issues encountered during DPO fluorescence polarization experiments.
Issue 1: Low Fluorescence Polarization (FP) Signal or Small Assay Window (ΔmP)
A small change in millipolarization (mP) between your experimental conditions can limit the sensitivity and reliability of your assay.
| Potential Cause | Troubleshooting & Optimization |
| High Membrane Fluidity | The inherent properties of your lipid composition may result in a highly fluid membrane, leading to rapid rotation of the DPO probe and consequently low FP values. Consider including lipids known to increase membrane rigidity, such as cholesterol, in your liposome (B1194612) preparation to serve as a positive control.[1] |
| Incorrect DPO Concentration | An inappropriate DPO to lipid ratio can affect the assay window. High concentrations of DPO may lead to self-quenching or aggregation, while very low concentrations can result in a poor signal-to-noise ratio. It is recommended to use a DPO:lipid molar ratio in the range of 1:250 to 1:300.[2] |
| Suboptimal Temperature | Temperature directly influences membrane fluidity. An unexpected increase in FP with increasing temperature can indicate that not all DPO was incorporated into the membrane initially.[2][3] Ensure complete DPO incorporation by optimizing the labeling temperature and incubation time. Labeling at room temperature might be a viable alternative to consider.[2] |
| Probe Environment | The fluorescence properties of DPO are highly dependent on its environment.[3] Changes in polarity and viscosity within the membrane can affect the fluorescence lifetime and quantum yield of DPO, influencing the FP signal.[4] |
Issue 2: High Background Fluorescence
Elevated background fluorescence can mask the true signal from the DPO probe, leading to inaccurate measurements.
| Potential Cause | Troubleshooting & Optimization |
| Autofluorescent Compounds | Components in your assay buffer or the compounds being tested may be intrinsically fluorescent at the excitation and emission wavelengths of DPO.[5] |
| Light Scattering | High concentrations of liposomes or aggregated compounds can cause light scattering, which can be incorrectly measured as fluorescence and is often highly polarized.[6][7][8] |
| Contaminated Reagents | Impurities in lipids, buffers, or other reagents can contribute to background fluorescence. |
Issue 3: Assay Variability and Poor Reproducibility
Inconsistent results between wells, plates, or experimental days can undermine the validity of your findings.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete DPO Incorporation | If DPO is not fully integrated into the lipid bilayer, the free probe in the aqueous solution will contribute to a low and variable FP signal, as DPO is almost non-fluorescent in water.[3] |
| Liposome Preparation Inconsistency | Variations in liposome size, lamellarity, and lipid composition between batches can significantly impact membrane fluidity and, therefore, DPO fluorescence polarization. |
| Pipetting Inaccuracies | Small errors in the volumes of liposomes, DPO, or test compounds can lead to significant variations in the final concentrations and FP readings. |
| Temperature Fluctuations | As membrane fluidity is highly sensitive to temperature, even minor fluctuations across the microplate or during the measurement process can introduce variability.[3][9] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for DPO?
DPO is typically excited around 350-360 nm, with its emission maximum observed around 420-430 nm.[10]
Q2: How can I be sure that the changes I see in fluorescence polarization are due to membrane fluidity?
It is crucial to run appropriate controls. Using liposomes of known composition that exhibit distinct phase transitions at specific temperatures can help validate your assay.[3][11] For example, dipalmitoylphosphatidylcholine (DPPC) liposomes show a sharp decrease in FP around their phase transition temperature of 41°C.
Q3: Can I use DPO to study membrane fluidity in live cells?
Yes, DPO has been used to measure membrane fluidity in single cells using techniques like flow cytometry.[12] However, careful optimization is required to ensure adequate probe loading and to account for cellular autofluorescence.
Q4: What is the difference between fluorescence polarization and fluorescence anisotropy?
Fluorescence polarization (P) and anisotropy (r) are mathematically related and provide similar information about the rotational mobility of a fluorophore.[4] Anisotropy is often preferred in research settings as it is directly proportional to the rotational correlation time and is not normalized to the total fluorescence intensity in the same way as polarization.
Experimental Protocols
Protocol 1: Preparation of DPO-Labeled Liposomes
This protocol describes a general method for preparing DPO-labeled unilamellar liposomes using the thin-film hydration method followed by extrusion.
-
Lipid Film Formation:
-
In a round-bottom flask, combine the desired lipids in chloroform.
-
Add DPO in a suitable solvent (e.g., DMSO) to achieve a final DPO:lipid molar ratio of 1:250 to 1:300.[2]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle shaking. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done multiple times (e.g., 11-21 passes).
-
-
Characterization:
-
Characterize the size and polydispersity of the prepared liposomes using dynamic light scattering (DLS).
-
Protocol 2: DPO Fluorescence Polarization Assay for Membrane Fluidity
This protocol outlines the steps for measuring membrane fluidity using DPO-labeled liposomes.
-
Sample Preparation:
-
In a microplate (black, non-treated plates are recommended to minimize background), add the DPO-labeled liposomes to the appropriate wells.
-
Add your test compounds or control solutions to the wells.
-
Ensure the final volume in each well is consistent.
-
-
Incubation:
-
Incubate the microplate at the desired temperature for a sufficient time to allow for any compound-membrane interactions to reach equilibrium. Protect the plate from light to prevent photobleaching of the DPO.
-
-
Fluorescence Polarization Measurement:
-
Set the plate reader to the appropriate excitation (e.g., 355 nm) and emission (e.g., 430 nm) wavelengths for DPO.[3]
-
Measure the fluorescence intensities parallel (I||) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
The instrument will calculate the fluorescence polarization (P) or anisotropy (r) based on these intensities.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Reference |
| DPO:Lipid Molar Ratio | 1:250 - 1:300 | [2] |
| DPO Excitation Wavelength | 350 - 360 nm | [10] |
| DPO Emission Wavelength | 420 - 430 nm | [10] |
| Typical DPO Concentration in Assay | 0.1 - 1.0 µM | [2] |
Visualizations
Caption: Principle of DPO Fluorescence Polarization.
Caption: Troubleshooting workflow for DPO FP assays.
Caption: Common sources of artifacts in DPO FP assays.
References
- 1. The influence of cholesterol on synaptic fluidity and dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization study on the dynamics and location of peroxidized fluorescent phospholipids in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jasco-global.com [jasco-global.com]
- 12. Membrane fluidity measured by fluorescence polarization using an EPICS V cell sorter - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DPO Incorporation into Vesicles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescent probe 1,6-Diphenyl-1,3,5-hexatriene (DPO) and its incorporation into vesicles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my DPO fluorescence signal weak or absent after incorporation into vesicles?
A weak or absent fluorescence signal is a common issue that can arise from several factors, including inefficient incorporation, fluorescence quenching, or probe degradation.
-
Possible Cause: Inefficient Incorporation. DPO is a hydrophobic molecule and should readily partition into the lipid bilayer. However, the efficiency of incorporation can be influenced by the lipid composition and the physical state of the vesicles.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: The choice of lipids can affect DPO incorporation. Ensure the lipid composition is appropriate for creating a stable bilayer. The physical state of the bilayer is crucial; incorporation is generally more efficient in a "fluid" phase (above the lipid's phase transition temperature) compared to a "solid" or gel phase.[1]
-
Control Temperature: Perform the incorporation step at a temperature above the phase transition temperature (Tm) of your lipid mixture to ensure the bilayer is in a fluid state.
-
Verify Vesicle Formation: Confirm that you have successfully formed vesicles of the desired size. This can be done using techniques like dynamic light scattering (DLS). Incomplete vesicle formation can lead to the aggregation of both lipids and the DPO probe.[2]
-
-
-
Possible Cause: Fluorescence Quenching. High concentrations of DPO within the vesicle membrane can lead to self-quenching, where the fluorescence intensity decreases.
-
Troubleshooting Steps:
-
Optimize DPO Concentration: The ideal DPO to lipid molar ratio needs to be determined empirically. A common starting point is a 1:500 to 1:1000 DPO:lipid molar ratio. Create a concentration series to find the optimal ratio for your specific lipid system.
-
Check for Contaminants: Impurities in the lipid or DPO preparations can sometimes act as quenchers. Ensure you are using high-purity reagents.
-
-
-
Possible Cause: Probe Degradation. DPO is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[3][4]
-
Troubleshooting Steps:
-
Minimize Light Exposure: Protect your DPO stock solution and the vesicles containing DPO from light at all stages of the experiment. Use amber vials or wrap your containers in aluminum foil.
-
Use Fresh Solutions: Prepare DPO stock solutions fresh and store them properly according to the manufacturer's instructions.
-
-
2. My fluorescence anisotropy/polarization measurements are inconsistent or show high variability. What could be the cause?
Fluorescence anisotropy is a powerful technique to study membrane fluidity, but it is sensitive to several experimental artifacts.
-
Possible Cause: Light Scattering from Vesicles. Lipid vesicles can scatter the excitation light, which is highly polarized and can artificially increase the measured anisotropy.[5]
-
Troubleshooting Steps:
-
Blank Correction: Measure the anisotropy of a vesicle-only sample (without DPO) and subtract this background scattering from your experimental measurements.[5]
-
Optimize Vesicle Concentration: Use the lowest concentration of vesicles that still provides a stable fluorescence signal to minimize scattering.
-
-
-
Possible Cause: Vesicle Aggregation. Aggregation of vesicles can lead to changes in light scattering and affect the rotational diffusion of the vesicles, leading to inaccurate anisotropy readings.
-
Troubleshooting Steps:
-
Monitor Vesicle Size: Use DLS to monitor the size distribution of your vesicle preparation over time to check for aggregation.
-
Optimize Buffer Conditions: Ensure the ionic strength and pH of your buffer are optimized to prevent vesicle aggregation.
-
-
-
Possible Cause: Incorrect Instrument Settings. Improper setup of the fluorometer can lead to erroneous anisotropy values.
-
Troubleshooting Steps:
-
G-Factor Calibration: Properly calibrate the instrument to correct for any polarization bias in the detection system (G-factor).
-
Use Appropriate Slit Widths: Narrow the excitation and emission slit widths to reduce the amount of scattered light reaching the detector, but be mindful that this will also reduce the fluorescence signal.
-
-
3. How does lipid composition affect DPO incorporation and fluorescence?
The lipid composition of the vesicles plays a critical role in the partitioning and fluorescence properties of DPO.
-
Influence of Acyl Chain Length and Saturation: The length and degree of saturation of the lipid acyl chains determine the thickness and fluidity of the membrane. DPO will have different partitioning coefficients in membranes of varying compositions.[6][7]
-
Effect of Cholesterol: The inclusion of cholesterol in the bilayer can significantly alter membrane fluidity and packing, which in turn affects the fluorescence anisotropy of DPO.[7][8][9] Cholesterol generally decreases the partitioning of hydrophobic molecules into the membrane.[7]
-
Impact of Headgroup Charge: The charge of the lipid headgroups can influence the surface properties of the vesicle and may have an indirect effect on the incorporation of the non-polar DPO molecule.
Experimental Protocols
Protocol for DPO Incorporation into Vesicles
This protocol provides a general framework for incorporating DPO into pre-formed vesicles.
-
Materials:
-
Lipids (e.g., DPPC, DOPC, or a custom lipid mixture)
-
1,6-Diphenyl-1,3,5-hexatriene (DPO)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, HEPES)
-
Extruder with polycarbonate membranes of the desired pore size
-
Water bath sonicator or heating block
-
-
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired lipids and DPO in an organic solvent in a round-bottom flask. A typical DPO:lipid molar ratio to start with is 1:500.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Extrusion):
-
To form large unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion.
-
Equilibrate the extruder to a temperature above the lipid Tm.
-
Pass the MLV suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) 10-20 times.
-
-
Quality Control:
-
Measure the size distribution and polydispersity index (PDI) of the vesicles using Dynamic Light Scattering (DLS).
-
Determine the final lipid concentration.
-
-
Fluorescence Measurement:
-
Dilute the DPO-labeled vesicle suspension to the desired concentration for fluorescence measurements.
-
Measure the fluorescence intensity and/or anisotropy using a fluorometer with appropriate excitation and emission wavelengths for DPO (typically around 350 nm for excitation and 430 nm for emission).
-
-
Quantitative Data Summary
| Parameter | Recommended Range | Purpose |
| DPO:Lipid Molar Ratio | 1:500 - 1:2000 | To avoid self-quenching and ensure a linear response of fluorescence to probe concentration. |
| Vesicle Concentration | 0.1 - 1 mM lipid | To obtain a sufficient fluorescence signal while minimizing light scattering. |
| Temperature for Hydration & Extrusion | > Lipid Tm | To ensure the lipid bilayer is in a fluid phase for efficient DPO incorporation and vesicle formation. |
Diagrams
Caption: Experimental workflow for incorporating DPO into vesicles.
Caption: Troubleshooting logic for a weak DPO fluorescence signal.
References
- 1. Lipid vesicles as carriers for introducing materials into cultured cells: influence of vesicle lipid composition on mechanism(s) of vesicle incorporation into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to compare relative protein-liposome binding affinity using a fluorescence microscopy-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Partition of dopamine antagonists into synthetic lipid bilayers: the effect of membrane structure and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partition of chlorpromazine into lipid bilayer membranes: the effect of membrane structure and composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of lipid composition on sensitivity of lipid membranes to Triton X-100 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluorescent Probes for Membrane Studies: 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) vs. 1,6-Diphenyl-1,3,5-hexatriene (DPH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two structurally similar fluorescent probes, 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) and 1,6-Diphenyl-1,3,5-hexatriene (B155585) (DPH), for the study of biological membranes. Both probes are hydrophobic molecules that intercalate into the lipid bilayer, and their fluorescence properties, particularly fluorescence anisotropy, are sensitive to the local microenvironment, making them valuable tools for investigating membrane fluidity and order.
Introduction
DPH has been a widely used and well-characterized fluorescent probe for membrane studies for decades. Its fluorescence properties are highly sensitive to the rotational mobility of the probe within the lipid bilayer, which in turn reflects the fluidity of the membrane.[1][2] DPO, a longer polyene analogue of DPH, has been studied to a lesser extent in the context of membrane biophysics but presents potentially advantageous properties. This guide will objectively compare their performance based on available experimental data.
Photophysical Properties
The utility of a fluorescent probe is dictated by its photophysical characteristics. The table below summarizes key properties of DPO and DPH.
| Property | This compound (DPO) | 1,6-Diphenyl-1,3,5-hexatriene (DPH) | References |
| Structure | A polyene with four conjugated double bonds | A polyene with three conjugated double bonds | |
| Excitation Max (λex) | ~374 nm | ~350-360 nm | [3] |
| Emission Max (λem) | ~515 nm | ~420-430 nm | [3] |
| Fluorescence Quantum Yield (Φf) | Can be high in non-polar environments; reported to be a potential fluorescence standard. | Almost non-fluorescent in water, with a significant increase in fluorescence upon intercalation into membranes. | |
| Fluorescence Lifetime (τ) | Data in lipid bilayers is limited, but expected to be sensitive to the membrane environment. | ~6-11 ns in lipid bilayers, sensitive to the lipid phase and presence of molecules like cholesterol.[4] |
Performance in Membrane Studies
Both DPO and DPH are employed to measure membrane fluidity through fluorescence polarization or anisotropy. This technique relies on the principle that the rotational motion of the probe is inversely proportional to the viscosity of its environment. A more ordered, less fluid membrane restricts the probe's rotation, resulting in higher fluorescence anisotropy.
Key Considerations for Probe Selection:
-
Localization within the Bilayer: Both DPO and DPH are hydrophobic probes that partition into the acyl chain region of the lipid bilayer. However, their precise location and orientation can influence the interpretation of the data. DPH is known to orient with its long axis parallel to the lipid acyl chains.[5] The longer conjugated system of DPO may lead to a slightly different orientation or depth of penetration, potentially sampling a different region of the bilayer.
-
Sensitivity to Membrane Phase: DPH has been extensively shown to be sensitive to different lipid phases (e.g., gel vs. liquid-crystalline). Its fluorescence lifetime and anisotropy change significantly at the phase transition temperature of lipids.[6][7] While less documented, DPO's sensitivity is also expected to be high due to its structural similarity.
-
Potential for Perturbation: The introduction of any foreign molecule into a membrane can potentially perturb its structure. Studies on DPH have shown that it can have a slight ordering effect on the surrounding lipid acyl chains.[8] The larger size of DPO might lead to a more significant perturbation, a factor to consider in experimental design.
Experimental Protocols
The following provides a general methodology for using DPO and DPH in membrane fluidity studies with liposomes.
Preparation of Probe Stock Solution
-
Prepare a stock solution of DPO or DPH in a suitable organic solvent such as dimethylformamide (DMF) or ethanol (B145695) at a concentration of approximately 1-2 mM.
Labeling of Liposomes
-
Prepare a suspension of liposomes (e.g., small unilamellar vesicles) at a known lipid concentration in an appropriate buffer.
-
Add a small volume of the probe stock solution to the liposome (B1194612) suspension while vortexing to ensure rapid and uniform mixing. The final probe-to-lipid molar ratio should be low, typically in the range of 1:200 to 1:500, to avoid artifacts from probe-probe interactions.
-
Incubate the mixture at a temperature above the phase transition temperature of the lipids for 30-60 minutes to facilitate the incorporation of the probe into the lipid bilayer.[7]
Fluorescence Polarization/Anisotropy Measurement
-
Transfer the labeled liposome suspension to a suitable cuvette for fluorescence measurements.
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Set the excitation and emission wavelengths to the appropriate values for the chosen probe (see table above).
-
Measure the fluorescence intensities with the emission polarizer oriented parallel (I∥) and perpendicular (I⊥) to the vertically polarized excitation light.
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) where G is the instrument-specific correction factor (G-factor).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical membrane fluidity experiment using fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Developmental changes in synaptic membrane fluidity: a comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-[4-(trimethylamino)phenyl]-6-phenyl-1,3,5-hexatriene (TMA-DPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence Lifetime Imaging of Membrane Lipid Order with a Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Membrane Probes: TMA-DPH vs. DPH
An important note on the fluorescent probe DPO: Initial inquiries into a direct comparison between 1-(4-(diphenylamino)phenyl)-1-propen-3-one (DPO) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) as membrane probes revealed a significant disparity in their established use within the scientific community. While DPO is a known chalcone (B49325) derivative with fluorescent properties, extensive literature searches did not yield substantial evidence of its widespread application as a commercially available and well-characterized membrane probe with established protocols and comparative data against standards like TMA-DPH. Conversely, TMA-DPH and its parent compound, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), are extensively documented and widely utilized fluorescent probes for investigating the biophysical properties of lipid membranes.
Therefore, this guide will provide a comprehensive comparison between the well-established membrane probes, TMA-DPH and DPH , to offer valuable insights for researchers, scientists, and drug development professionals. This comparison will delve into their distinct properties, applications, and the experimental data that underpins their use in membrane research.
Introduction to TMA-DPH and DPH
Both TMA-DPH and DPH are hydrophobic fluorescent probes that are instrumental in studying the dynamics and organization of lipid bilayers. Their fluorescence characteristics are highly sensitive to the microenvironment within the membrane, making them powerful tools for assessing properties such as membrane fluidity and lipid order. The primary distinction between the two lies in a charged trimethylammonium group present on TMA-DPH, which anchors the probe at the lipid-water interface, while the non-polar DPH partitions into the hydrophobic core of the membrane. This difference in localization dictates their specific applications and the information they provide about the membrane's structure and function.
Head-to-Head Comparison: TMA-DPH vs. DPH
| Feature | TMA-DPH (1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene) | DPH (1,6-diphenyl-1,3,5-hexatriene) |
| Structure | Amphipathic, with a hydrophobic diphenylhexatriene fluorophore and a positively charged trimethylammonium headgroup. | Lipophilic, consisting solely of the hydrophobic diphenylhexatriene fluorophore. |
| Membrane Localization | Anchored at the lipid-water interface, with the fluorophore oriented parallel to the lipid acyl chains in the shallow region of the bilayer.[1] | Partitions into the hydrophobic core of the lipid bilayer, with a less constrained orientation.[2][3] |
| Excitation Maximum | ~355 nm[4][5] | ~350 nm |
| Emission Maximum | ~430 nm[4][5] | ~428 nm |
| Key Applications | Measuring plasma membrane fluidity in living cells, studying the outer leaflet of the bilayer, and monitoring endocytosis and exocytosis.[6][7] | Assessing the fluidity of the hydrophobic core of artificial and biological membranes.[8][9] |
| Advantages | Specific localization to the plasma membrane in living cells for extended periods, allowing for targeted studies of the cell surface.[7] | Well-established probe with a long history of use and a large body of comparative data. |
| Limitations | Its charged nature may influence its interaction with charged lipids and membrane proteins. | Rapidly internalized by living cells, making it difficult to specifically study the plasma membrane.[8] Can be pushed deeper into the membrane core by certain drugs, leading to potentially misleading anisotropy readings.[2] |
Experimental Data Summary
Fluorescence Anisotropy Measurements
Fluorescence anisotropy is a key technique used with these probes to determine membrane fluidity. It measures the rotational mobility of the probe within the membrane. A higher anisotropy value indicates a more ordered or less fluid membrane, as the probe's rotation is more restricted.
| Parameter | TMA-DPH | DPH | Reference |
| Typical Anisotropy in Fluid Phase (e.g., DOPC vesicles) | Lower than in gel phase | Lower than in gel phase | [3] |
| Typical Anisotropy in Gel Phase (e.g., DPPC vesicles) | Higher than in fluid phase | Higher than in fluid phase | [3] |
| Effect of Cholesterol | Increases anisotropy | Increases anisotropy | [1] |
Note: Absolute anisotropy values can vary depending on the specific lipid composition, temperature, and instrument settings. The key takeaway is the relative change in anisotropy under different conditions.
Experimental Protocols
Measuring Plasma Membrane Fluidity in Living Cells using TMA-DPH
This protocol is adapted from established methods for labeling living cells with TMA-DPH to measure plasma membrane fluidity using fluorescence anisotropy.
Materials:
-
TMA-DPH stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture of interest
-
Fluorometer equipped with polarizers
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest by centrifugation and resuspend in PBS. For adherent cells, they can be measured directly on coverslips or in plates.
-
Labeling: Dilute the TMA-DPH stock solution in PBS to a final working concentration (typically 0.5-5 µM). Add the TMA-DPH solution to the cells and incubate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Washing (Optional but Recommended): To remove excess probe and minimize background fluorescence, gently wash the cells once or twice with PBS.
-
Measurement: Immediately measure the fluorescence anisotropy using a fluorometer. Set the excitation wavelength to ~355 nm and the emission wavelength to ~430 nm. Record the fluorescence intensities parallel (I∥) and perpendicular (I⊥) to the polarized excitation light.
-
Calculation: Calculate the fluorescence anisotropy (r) using the following equation: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥) Where G is the G-factor, an instrument-specific correction factor.
Measuring Membrane Fluidity of Liposomes using DPH
This protocol describes a general method for incorporating DPH into liposomes to assess the fluidity of the hydrophobic core.
Materials:
-
DPH stock solution (e.g., 1 mM in a suitable organic solvent like THF or chloroform)
-
Pre-formed liposome (B1194612) suspension
-
Buffer for liposome suspension
-
Fluorometer with polarizers
Procedure:
-
Probe Incorporation: Add a small volume of the DPH stock solution to the liposome suspension while vortexing to ensure rapid and even distribution. The final probe-to-lipid molar ratio should be low (e.g., 1:200 to 1:500) to avoid self-quenching.
-
Incubation: Incubate the mixture in the dark for at least 30 minutes to allow for complete incorporation of the DPH into the liposome bilayers.
-
Measurement: Measure the fluorescence anisotropy as described for TMA-DPH, using an excitation wavelength of ~350 nm and an emission wavelength of ~428 nm.
-
Calculation: Calculate the fluorescence anisotropy (r) using the same formula as for TMA-DPH.
Visualization of Probe Localization and Experimental Workflow
DOT Language Diagrams
Caption: Localization of TMA-DPH and DPH within the lipid bilayer.
Caption: General workflow for membrane fluidity measurement.
Conclusion
Both TMA-DPH and DPH are invaluable tools for membrane research, each offering unique advantages depending on the specific research question. TMA-DPH excels in studies requiring specific labeling of the plasma membrane's outer leaflet in living cells, providing insights into cell surface dynamics.[7] In contrast, DPH remains a gold standard for characterizing the fluidity of the deep hydrophobic core of both artificial and cellular membranes.[8][9] The choice between these two probes should be guided by the experimental system and the specific region of the membrane under investigation. By understanding their distinct properties and applying the appropriate experimental protocols, researchers can effectively harness the power of these fluorescent probes to unravel the complexities of lipid bilayer structure and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison: Laurdan vs. DPO for Unraveling Membrane Fluidity
For researchers, scientists, and drug development professionals navigating the complexities of cellular membranes, the choice of a fluorescent probe to assess membrane fluidity is a critical decision. This guide provides a comprehensive comparison of two widely used probes: Laurdan (B1674558) and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPO), to aid in the selection of the most appropriate tool for your specific research needs.
This objective guide delves into the distinct photophysical properties, experimental methodologies, and data interpretation of Laurdan and DPO. By presenting a side-by-side analysis supported by experimental data, this guide aims to empower researchers to make informed decisions for their studies on membrane dynamics, lipid rafts, and drug-membrane interactions.
At a Glance: Key Differences Between Laurdan and DPO
| Feature | Laurdan | DPO (and its derivative TMA-DPO) |
| Principle of Measurement | Solvatochromic shift (change in emission wavelength) | Fluorescence anisotropy (change in the polarization of emitted light) |
| Primary Parameter | Generalized Polarization (GP) | Fluorescence Anisotropy (r) or Polarization (P) |
| Sensitivity | Highly sensitive to water penetration in the membrane interface, reflecting lipid packing and phase state.[1][2] More sensitive to temperature changes.[3] | Sensitive to the rotational mobility of the probe within the hydrophobic core of the membrane, reflecting the microviscosity.[4][5][6] |
| Localization in Membrane | Naphthalene (B1677914) moiety resides at the glycerol (B35011) backbone level of the phospholipids. | Buried deep within the hydrophobic acyl chain region of the lipid bilayer.[7] TMA-DPO is anchored at the membrane surface.[8][9] |
| Typical Excitation (nm) | ~350 - 410 | ~350 - 360 |
| Typical Emission (nm) | ~440 (ordered phase) to ~490 (disordered phase) | ~420 - 450 |
| Key Advantage | Provides information about the hydration and polarity of the membrane interface, which is directly related to lipid packing and phase separation.[10] | Directly measures the rotational freedom of the probe, providing a measure of the "microviscosity" of the membrane's hydrophobic core.[5][10] |
| Key Disadvantage | GP values can be influenced by factors other than fluidity, such as changes in cholesterol content, requiring careful interpretation.[11][12] | Its localization deep within the membrane may not reflect changes occurring at the more dynamic membrane surface.[9] The interpretation of anisotropy can be complicated by factors other than viscosity.[2][13] |
Delving Deeper: A Comparative Analysis
Laurdan and DPO, while both serving to interrogate membrane fluidity, do so through fundamentally different mechanisms, providing complementary information about the complex lipid bilayer.
Laurdan: A Reporter of Interfacial Polarity and Packing
Laurdan's utility stems from its sensitivity to the polarity of its immediate environment. The fluorescent naphthalene group of Laurdan localizes at the hydrophilic-hydrophobic interface of the membrane. In a tightly packed, ordered membrane (gel phase or liquid-ordered phase), water penetration is limited, and Laurdan exhibits a blue-shifted emission maximum (~440 nm).[4][14] Conversely, in a more fluid, disordered membrane (liquid-disordered phase), increased water penetration into the bilayer leads to a red-shifted emission maximum (~490 nm).[4][14]
This spectral shift is quantified by calculating the Generalized Polarization (GP) , a ratiometric measurement that is independent of probe concentration.[10] GP values range from +1 (highly ordered) to -1 (highly disordered).
DPO: A Probe of Hydrophobic Core Viscosity
DPO, a hydrophobic, rod-like molecule, partitions into the acyl chain region of the lipid bilayer.[7] Its fluorescence anisotropy is a measure of its rotational mobility. In a viscous, ordered membrane, the rotation of DPO is restricted, resulting in a higher fluorescence anisotropy value. In a more fluid membrane, the probe tumbles more freely, leading to a lower anisotropy value.[5][6]
A common derivative, 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPO) , possesses a charged headgroup that anchors the probe at the membrane surface, providing information specifically about the fluidity of the outer leaflet.[8][9]
Experimental Protocols
Laurdan Staining and Generalized Polarization (GP) Measurement
Materials:
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene)
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution
-
Cells or liposomes of interest
-
Phosphate-buffered saline (PBS) or appropriate buffer
-
Fluorometer or fluorescence microscope equipped with appropriate filters/monochromators
Protocol:
-
Prepare a Laurdan stock solution: Dissolve Laurdan in DMSO or ethanol to a concentration of 1-10 mM. Store protected from light at -20°C.
-
Labeling:
-
For cells in suspension: Wash cells with PBS and resuspend in fresh buffer. Add the Laurdan stock solution to the cell suspension to a final concentration of 1-10 µM.
-
For adherent cells: Wash cells grown on coverslips with PBS. Incubate with Laurdan-containing buffer at a final concentration of 1-10 µM.
-
For liposomes: Add the Laurdan stock solution directly to the liposome (B1194612) suspension to achieve the desired probe-to-lipid ratio (e.g., 1:500).
-
-
Incubation: Incubate the samples for 30-60 minutes at the desired temperature, protected from light.
-
Washing (for cells): Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement:
-
Fluorometer: Excite the sample at ~350-410 nm. Record the emission intensity at 440 nm (I440) and 490 nm (I490).
-
Fluorescence Microscope: Use a filter set for Laurdan (e.g., excitation 350/50 nm, emission channels for 440/40 nm and 490/40 nm).
-
-
GP Calculation: Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490)
DPO/TMA-DPO Staining and Fluorescence Anisotropy Measurement
Materials:
-
DPO or TMA-DPO
-
Tetrahydrofuran (THF) or DMSO for stock solution
-
Cells or liposomes of interest
-
PBS or appropriate buffer
-
Fluorometer with polarization filters
Protocol:
-
Prepare a DPO/TMA-DPO stock solution: Dissolve the probe in THF or DMSO to a concentration of 1-2 mM.
-
Labeling:
-
Dilute the stock solution in buffer to a working concentration (e.g., 1-2 µM). The final concentration of the organic solvent should be minimal (<0.1%).
-
Add the working solution to the cell or liposome suspension.
-
-
Incubation: Incubate for 30-60 minutes at the desired temperature, protected from light.
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to ~355-360 nm and the emission wavelength to ~430-450 nm.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (IVV) and horizontally (IVH).
-
Measure the correction factor (G-factor) using a horizontally polarized excitation and vertically (IHV) and horizontally (IHH) polarized emission. G = IHV / IHH.
-
-
Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Visualizing the Concepts
To better illustrate the principles and workflows, the following diagrams are provided.
Caption: Mechanism of Laurdan fluorescence in different membrane phases.
Caption: Principle of DPO fluorescence anisotropy in the membrane core.
Caption: Comparative experimental workflows for Laurdan and DPO.
Conclusion: Choosing the Right Probe for the Job
The selection between Laurdan and DPO hinges on the specific biological question being addressed.
-
Choose Laurdan when investigating phenomena related to lipid packing, phase separation, lipid rafts, and changes in membrane hydration at the interfacial region. Its ratiometric nature makes it robust for imaging applications.
-
Choose DPO or TMA-DPO when the primary interest is the microviscosity of the membrane's hydrophobic core or the surface, respectively. It is particularly useful for studying the effects of molecules that partition deep into the bilayer.
Ultimately, for a comprehensive understanding of membrane dynamics, the complementary use of both Laurdan and DPO can provide a more complete picture, revealing changes at both the membrane interface and in its hydrophobic core. This dual-probe approach can yield deeper insights into the intricate and dynamic nature of cellular membranes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Behavior of the DPH fluorescence probe in membranes perturbed by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Membrane Phase on the Optical Properties of DPH | MDPI [mdpi.com]
- 7. Differential Dynamic and Structural Behavior of Lipid-Cholesterol Domains in Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Developmental changes in synaptic membrane fluidity: a comparison of 1,6-diphenyl-1,3,5-hexatriene (DPH) and 1-[4-(trimethylamino)phenyl]-6-phenyl-1,3,5-hexatriene (TMA-DPH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mpikg.mpg.de [mpikg.mpg.de]
- 14. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for DPO in Lipid Bilayer Studies
For researchers, scientists, and drug development professionals engaged in the study of ion channels, pores, and other membrane-active compounds, the choice of lipid for forming artificial bilayers is a critical experimental parameter. 1,2-diphytanoyl-sn-glycero-3-phosphocholine (DPO), also commonly known as DPhPC, is a widely used lipid celebrated for its exceptional mechanical and electrical stability, which makes it a robust platform for single-channel recordings. However, the unique properties of DPO may not always be the best fit for every experimental system. This guide provides a comparative overview of common alternatives to DPO, offering quantitative data on their performance, detailed experimental protocols, and a visual representation of a typical experimental workflow.
Performance Comparison of Lipids for Planar Bilayer Formation
The selection of a lipid for bilayer research hinges on a variety of factors, including the desired bilayer stability, electrical properties, and the nature of the molecule being studied. Below is a compilation of quantitative data for DPO (DPhPC) and several common alternatives. It is important to note that the values presented are collated from various sources and experimental conditions can influence these parameters. Therefore, this table should be used as a guide for relative comparison.
| Lipid | Common Abbreviation | Specific Capacitance (µF/cm²) | Specific Resistance (GΩ·cm²) | Breakdown Voltage (mV) | Bilayer Lifetime | Key Characteristics & Considerations |
| 1,2-diphytanoyl-sn-glycero-3-phosphocholine | DPO / DPhPC | 0.3 - 0.4[1] | > 100[2] | ~460[3][4] | Very High (hours to days)[5] | Extremely stable due to branched acyl chains, resistant to oxidation. Forms highly insulating membranes. May not be representative of biological membranes. |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | ~0.3 - 0.4 | > 10 | 150 - 300 | Moderate (hours) | Fluid-phase lipid, more representative of biological membranes. Unsaturated chains are prone to oxidation. |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 0.21 - 0.42[6] | > 10 | 210 - 740[4][6] | Moderate (hours)[7] | Asymmetric lipid, common in mammalian cell membranes. Forms stable, fluid bilayers. |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 0.29 (gel) - 0.51 (fluid)[3][4] | > 100 | 600 - 930[3][4] | High (hours)[8] | Saturated lipid, forms gel-phase bilayers at room temperature. Higher stability than unsaturated lipids but less fluid. |
| 1,2-diphytanoyl-sn-glycero-3-phosphoethanolamine | DPhPE | - | > 100 | High (qualitative)[9] | Very High (hours to days)[9] | Forms highly stable bilayers, similar to DPhPC. The smaller headgroup can influence ion channel reconstitution and bilayer packing.[9] |
Note on Data: The values for specific resistance are often reported as being above the detection limit of the instrument (e.g., >10 GΩ), indicating extremely high resistance. Bilayer lifetime is highly dependent on the experimental setup and environment.
Experimental Protocol: The Painted Bilayer Method for Single-Channel Recording
The "painted bilayer" technique is a robust and widely used method for forming a planar lipid bilayer across a small aperture. This protocol outlines the general steps for forming a bilayer and subsequently performing single-channel recordings.
Materials:
-
Lipid of choice (e.g., DPhPC, DOPC, POPC, DPPC) dissolved in an organic solvent (e.g., n-decane, n-hexane, or a mixture) at a concentration of 10-25 mg/mL.
-
Aqueous buffer solution (e.g., 1 M KCl, 10 mM HEPES, pH 7.4).
-
Bilayer chamber with two compartments (cis and trans) separated by a thin septum containing a small aperture (typically 50-250 µm in diameter).
-
Ag/AgCl electrodes.
-
Patch-clamp amplifier and data acquisition system.
-
Micropipette or fine brush for lipid application.
-
Ion channel or pore-forming protein of interest.
Procedure:
-
Chamber Preparation:
-
Thoroughly clean the bilayer chamber and septum to remove any contaminants.
-
Pre-treat the aperture by applying a small amount of the lipid solvent (e.g., n-decane) to the rim of the aperture and allowing it to dry. This promotes the formation of a stable lipid annulus.
-
-
Bilayer Formation:
-
Fill both the cis and trans compartments of the chamber with the aqueous buffer solution, ensuring the liquid levels are equal to prevent hydrostatic pressure differences.
-
Connect the Ag/AgCl electrodes to the amplifier and place them in the cis and trans compartments.
-
Using a micropipette or a fine brush, carefully "paint" a small amount of the lipid solution across the aperture in the septum. A thick lipid film will initially form.
-
Observe the thinning of the lipid film. This can be monitored electrically by applying a small voltage (e.g., 10-20 mV) and observing the capacitance of the film. As the solvent is excluded and the film thins to a bilayer, the capacitance will increase and then stabilize. The formation of a "black lipid membrane" (BLM), which appears black when viewed with reflected light, indicates a bilayer has formed.
-
-
Bilayer Characterization:
-
Once the bilayer is stable, measure its electrical properties. A stable bilayer should have a high resistance (typically >10 GΩ) and a capacitance in the expected range for the chosen lipid (see comparison table).
-
-
Ion Channel Reconstitution:
-
Introduce the ion channel or pore-forming protein into the cis compartment. This can be done by adding a small aliquot of a dilute protein solution directly to the buffer or by fusing proteoliposomes (liposomes containing the protein) with the planar bilayer.
-
Gently stir the cis compartment to facilitate the incorporation of the protein into the bilayer.
-
-
Single-Channel Recording:
-
Apply a transmembrane potential using the patch-clamp amplifier.
-
Monitor the current across the bilayer. The spontaneous insertion of a single channel will result in a step-like increase in the current.
-
Record the single-channel currents at various applied voltages to characterize the channel's conductance, gating kinetics, and ion selectivity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of a typical single-channel recording experiment using the painted bilayer method.
Signaling Pathways and Logical Relationships
In the context of ion channel research, the lipid bilayer itself does not participate in complex signaling pathways in the same way a cell membrane does. However, the composition of the bilayer is a critical factor that influences the function of reconstituted ion channels. The following diagram illustrates the logical relationship between lipid properties, bilayer characteristics, and the resulting ion channel function.
By carefully considering the properties of different lipids and their impact on bilayer characteristics, researchers can select the most appropriate system for their specific research questions, leading to more robust and biologically relevant data.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. lbk.fe.uni-lj.si [lbk.fe.uni-lj.si]
- 4. Sensing membrane voltage by reorientation of dipolar transmembrane peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formation and characterization of planar lipid bilayer membranes from synthetic phytanyl-chained glycolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Water Pores in Planar Lipid Bilayers at Fast and Slow Rise of Transmembrane Voltage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vesicle and bilayer formation of diphytanoylphosphatidylcholine (DPhPC) and diphytanoylphosphatidylethanolamine (DPhPE) mixtures and their bilayers' electrical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The DPO Advantage: A Comparative Guide to Diphenylpolyenes for Advanced Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is paramount for acquiring precise and reliable data. Among the class of diphenylpolyenes, 1,8-diphenyl-1,3,5,7-octatetraene (DPO) emerges as a superior candidate for a range of applications, from fundamental photophysical studies to advanced drug delivery monitoring. This guide provides an objective comparison of DPO's performance against other common diphenylpolyenes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 1,4-diphenyl-1,3-butadiene (DPB), supported by experimental data.
Key Advantages of DPO at a Glance
The primary advantages of DPO over other diphenylpolyenes lie in its distinct photophysical properties, which translate to more straightforward and reliable data analysis in complex systems. The most notable advantages include:
-
Simplified Fluorescence Decay Kinetics: DPO predominantly exhibits a monoexponential fluorescence decay, in stark contrast to the biexponential decay characteristic of shorter diphenylpolyenes like DPH and DPB. This simplifies data analysis, particularly in fluorescence lifetime imaging microscopy (FLIM), enabling more accurate determination of the probe's microenvironment.[1]
-
Enhanced Photostability: DPO has demonstrated greater stability against photoisomerization compared to its shorter-chain counterparts, ensuring more reliable and reproducible fluorescence measurements over extended periods of irradiation.
-
Favorable Solvatochromic Properties: The photophysics of DPO, particularly the consistent energy ordering of its excited states across various solvents, makes it a more predictable and robust probe for studying a wide range of environments.[1]
Comparative Photophysical Data
The selection of a fluorescent probe is often dictated by its photophysical parameters. The following tables summarize key experimental data for DPO, DPH, and DPB, highlighting the superior characteristics of DPO.
| Diphenylpolyene | Fluorescence Decay Profile | Advantage for Data Analysis |
| DPO | Monoexponential [1] | Simplified and more accurate lifetime determination, ideal for FLIM.[2][3] |
| DPH | Biexponential[1] | Complex data analysis, requiring multi-component fitting. |
| DPB | Biexponential[1] | Complex data analysis, requiring multi-component fitting. |
Table 1: Comparison of Fluorescence Decay Profiles.
| Solvent | DPO Fluorescence Quantum Yield (Φf) | DPO Fluorescence Lifetime (τf) [ns] |
| n-Hexane | 0.212 | 7.21 |
| Cyclohexane | 0.198 | 6.89 |
| Toluene | 0.115 | 5.31 |
| Dichloromethane | 0.078 | 4.88 |
| Acetonitrile | 0.071 | 4.63 |
| Methanol | 0.043 | 4.29 |
Table 2: Photophysical Properties of DPO in Various Solvents. [1] Data for DPH and DPB show a wider variation in quantum yield and more complex decay kinetics, making DPO a more predictable probe across different environments. For instance, the fluorescence quantum yield of DPH in saturated alkanes can be as high as 62-65%, but drops to 15-25% in less polarizable and polar solvents, a range similar to the maximum fluorescence yield of DPO.[1]
Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental design. The following are detailed methodologies for key experiments cited in this guide.
Determination of Fluorescence Quantum Yield (Comparative Method)
The relative fluorescence quantum yield (Φf) of DPO can be determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
-
Sample Preparation: Prepare a series of dilute solutions of both the DPO sample and the quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorption Spectroscopy: Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Record the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: Integrate the area under the emission spectra for both the sample and the standard. The quantum yield of the sample (Φf_sample) is calculated using the following equation:
Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φf_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Fluorescence lifetimes are measured using TCSPC, a highly sensitive technique that records the time difference between the excitation pulse and the arrival of the first emitted photon.
-
Instrument Setup: A pulsed light source (e.g., a picosecond laser) is used to excite the sample. The emitted photons are detected by a high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Data Acquisition: The time difference between the laser pulse and the detected photon is measured and recorded. This process is repeated for millions of events to build a histogram of photon arrival times.
-
Data Analysis: The resulting decay curve is fitted to a mathematical model (e.g., a monoexponential or biexponential decay function) to extract the fluorescence lifetime(s). For DPO, a monoexponential decay model is typically sufficient, simplifying the analysis.[1]
Visualizing the Advantage: Workflows and Pathways
Experimental Workflow for Comparative Photophysical Analysis
References
- 1. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence lifetime imaging microscopy: fundamentals and advances in instrumentation, analysis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Lifetime Unmixing of Multiexponentially Decaying Fluorophores Using Single-Frequency Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
A Comparative Guide to Fluorescent Membrane Probes: Limitations of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO)
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately characterizing lipid bilayer properties. This guide provides a detailed comparison of 1,8-Diphenyl-1,3,5,7-octatetraene (DPO) with other common fluorescent probes, highlighting its limitations and offering data-driven alternatives.
This compound (DPO) is a hydrophobic fluorescent probe used to study the acyl chain region of lipid membranes. Like its shorter polyene analogue, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), its fluorescence properties are sensitive to the local environment, making it a tool for assessing membrane fluidity. However, DPO possesses several limitations that can affect experimental outcomes and interpretation.
Key Limitations of DPO
The primary drawbacks of DPO as a fluorescent probe are rooted in its photophysical properties and its behavior within the lipid bilayer.
-
Complex Photophysics and Lower Quantum Yield: DPO's fluorescence originates from the optically dark 2Ag state after rapid internal conversion from the initially excited 1Bu state.[1][2] This process, where the 2Ag state "borrows" intensity from the 1Bu state, contributes to a relatively low fluorescence quantum yield, which ranges from approximately 7% to 21% in various solvents.[1] This is significantly lower than that of DPH in similar non-polar environments (62-65%).[1][2] A lower quantum yield necessitates higher probe concentrations or more sensitive detection equipment, potentially increasing phototoxicity and background noise.
-
Ambiguous Membrane Localization: While DPO is hydrophobic and partitions into the membrane's core, its precise orientation and depth are not as well-defined as some other probes. Evidence suggests that diphenylpolyenes can adopt conformations where they are oriented parallel to the lipid acyl chains but may also reside in the center of the bilayer parallel to the surface.[3] This ambiguity can complicate the interpretation of anisotropy data, which is highly dependent on the probe's orientation and rotational freedom.
-
Environmental Sensitivity and Lack of Specificity: The fluorescence lifetime and quantum yield of DPO are influenced by solvent polarizability.[1][2] While this sensitivity is the basis for its use, it can also be a limitation. Changes in fluorescence may not be solely attributable to membrane "fluidity" (microviscosity) but could also reflect changes in the local polarity or chemical composition of the bilayer. Furthermore, DPO does not preferentially partition into specific lipid phases (e.g., liquid-ordered vs. liquid-disordered), limiting its utility in studying membrane heterogeneity and lipid rafts.[3]
Comparative Analysis with Alternative Probes
To overcome the limitations of DPO, researchers can turn to a variety of alternative probes. The choice of probe depends on the specific experimental question, such as targeting a particular region of the membrane or quantifying lipid order.
| Probe | Primary Application | Advantages over DPO | Disadvantages |
| DPH | General membrane fluidity | Higher quantum yield in non-polar environments[2]. Extensively characterized. | Similar ambiguity in membrane location[3][4]. Does not target specific membrane leaflets. |
| TMA-DPH | Outer leaflet/plasma membrane fluidity | Cationic anchor restricts location to the lipid-water interface[3][4][5]. Allows specific study of the plasma membrane in living cells[5]. | More hindered rotational motion compared to DPH[4][6]. Shallower membrane penetration than DPH[4][6]. |
| Laurdan | Lipid packing and phase transitions | Emission spectrum is highly sensitive to water penetration in the bilayer, allowing for quantification of lipid packing (GP value)[7][8]. | Lower quantum yield. Can be sensitive to factors other than lipid order. |
| Nile Red Probes | Lipid order heterogeneity | Solvatochromic probes with high sensitivity to lipid order. Some variants offer improved spectral properties for multi-color imaging. | Can have complex photophysics and potential for photobleaching. |
Quantitative Data Summary
The following table summarizes key photophysical properties of DPO and its common alternatives. These values are environmentally dependent and should be considered representative.
| Probe | Typical Excitation (nm) | Typical Emission (nm) | Fluorescence Lifetime (ns) | Quantum Yield (Φ) |
| DPO | ~374[9] | ~515[9] | 4.2 - 7.2[1][2] | 0.07 - 0.21[1][2] |
| DPH | ~355[10] | ~430[10] | ~2.6 (in water)[11] | Up to 0.65 (in alkanes)[1][2] |
| TMA-DPH | ~360 | ~430 | More sensitive to environment than DPH[3] | Lower partition coefficient than DPH[3] |
| Laurdan | ~350[7] | ~440 (ordered) / ~490 (disordered) | Environment-dependent | Environment-dependent |
Experimental Protocols & Visualizations
Experimental Protocol: Measuring Membrane Fluidity with Fluorescence Anisotropy
This protocol outlines the general steps for measuring steady-state fluorescence anisotropy, a common technique used with probes like DPO and DPH to infer membrane fluidity.
1. Reagent Preparation:
-
Liposome (B1194612) Preparation: Prepare unilamellar liposomes (e.g., from DOPC or a lipid extract) using methods like extrusion or sonication.[12] A typical lipid concentration is 1 mg/mL.[8]
-
Probe Stock Solution: Prepare a concentrated stock solution of the fluorescent probe (e.g., 2 mM DPO or DPH in a suitable organic solvent like THF or acetone).[13]
-
Labeling Solution: Dilute the probe stock solution into the experimental buffer (e.g., PBS) to a working concentration (e.g., 2 µM). To avoid probe aggregation, this solution should be freshly prepared and mixed vigorously.[13]
2. Membrane Labeling:
-
Mix the liposome suspension with the probe labeling solution. The final probe-to-lipid ratio should be low (e.g., 1:200 to 1:500) to minimize membrane perturbation and self-quenching.
-
Incubate the mixture for a sufficient time (e.g., 30-60 minutes) at a controlled temperature, protected from light, to allow for probe incorporation into the lipid bilayer.[10][13]
3. Fluorescence Measurement:
-
Use a fluorometer equipped with polarizers in both the excitation and emission light paths.
-
Set the excitation and emission wavelengths appropriate for the probe (e.g., Ex: 355 nm, Em: 430 nm for DPH).[10]
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (I||) and perpendicular (I⊥) to the vertically polarized excitation light.
-
A correction factor (G-factor) must be determined to account for instrumental bias. The G-factor is calculated as the ratio of I(horizontal) / I(vertical) when the excitation light is horizontally polarized.
4. Data Analysis:
-
Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I|| - G * I⊥) / (I|| + 2 * G * I⊥)
-
Anisotropy (r) is a dimensionless quantity ranging from -0.2 to 0.4. Higher values of 'r' indicate more restricted rotational motion of the probe, which is interpreted as lower membrane fluidity (higher order).
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of fluorescent membrane probes.
Workflow for measuring membrane fluidity using fluorescence anisotropy.
Localization of DPO, DPH, and TMA-DPH within a lipid bilayer.
Decision guide for selecting a fluorescent membrane probe.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Solvent-Dependent Photophysics of Diphenyloctatetraene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TMA-DPH: a suitable fluorescence polarization probe for specific plasma membrane fluidity studies in intact living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrum [this compound] | AAT Bioquest [aatbio.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Interaction of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for 1,8-Diphenyl-1,3,5,7-octatetraene
This document provides comprehensive guidance on the proper disposal of 1,8-Diphenyl-1,3,5,7-octatetraene, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with handling and disposal of this chemical.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This compound can cause skin, eye, and respiratory irritation[1]. In case of exposure, immediate first aid measures should be taken.
Table 1: Personal Protective Equipment (PPE) and First Aid Measures
| Item | Specification | First Aid Instructions |
| Eye Protection | Chemical splash-resistant safety glasses or goggles with side protection[1]. | Immediately flush open eyes with running water for at least 15 minutes and seek medical attention[1]. |
| Hand Protection | Wear suitable protective gloves. | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention[1]. |
| Respiratory Protection | Use only with adequate ventilation. Avoid breathing dust/fume/gas/mist/vapors/spray[1]. | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1]. |
| Body Protection | Wear suitable protective clothing to avoid skin contact[1]. | Remove any clothing contaminated by the product immediately[1]. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant[1]. Local regulations must be consulted to ensure full compliance[1].
Operational Steps:
-
Containment of Spills: In the event of a leak or spill, prevent further spreading if it is safe to do so. Use inert materials such as sand or vermiculite (B1170534) to absorb the spilled chemical[1].
-
Collection of Waste: Carefully sweep, vacuum, or collect the absorbed material and the pure compound into a suitable, labeled disposal container[1]. Minimize dust generation during this process[1].
-
Container Sealing and Labeling: Ensure the waste container is tightly closed and clearly labeled with the chemical name and any relevant hazard warnings.
-
Storage Pending Disposal: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition, until it can be collected by a licensed waste disposal contractor[1].
-
Professional Disposal: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for the compound.
-
Decontamination: Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical. Wash hands thoroughly after handling[1].
-
Packaging Disposal: Do not reuse empty containers. Dispose of them in the same manner as the unused product[1].
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,8-Diphenyl-1,3,5,7-octatetraene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,8-Diphenyl-1,3,5,7-octatetraene (CAS No. 3029-40-1). The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. According to its Safety Data Sheet (SDS), the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation[1]. Therefore, adherence to proper PPE protocols is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Chemical splash-resistant with side protection[1]. |
| Hand Protection | Chemical-resistant Gloves | Wear suitable protective gloves. The specific material should be chosen based on the breakthrough time for the solvents being used. |
| Skin and Body Protection | Laboratory Coat | Wear suitable protective clothing to prevent skin contact[1]. |
| Respiratory Protection | Ventilation | Use only with adequate general and local exhaust ventilation to keep airborne concentrations low. Avoid breathing dust/fumes[1]. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents. The following workflow outlines the key steps for safe handling from preparation to cleanup.
Experimental Protocol for Handling:
-
Preparation:
-
Ensure that the work area, typically a chemical fume hood, is clean and uncluttered.
-
Don the required personal protective equipment: a laboratory coat, chemical-resistant gloves, and safety goggles with side shields.
-
Confirm that the local exhaust ventilation (e.g., fume hood) is functioning correctly.
-
-
Handling:
-
Avoid generating dust.
-
Weigh the solid this compound within the ventilated enclosure.
-
Carefully transfer the weighed solid to the designated reaction vessel.
-
If dissolving, add the appropriate solvent to the vessel containing the compound.
-
-
Post-Handling:
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Avoid eating, drinking, or smoking in the laboratory area[1].
-
Emergency Procedures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Measures |
| Inhalation | Remove to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell[1]. |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse[1]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[1]. |
| Ingestion | Although not a primary route of exposure in a laboratory setting, if ingestion occurs, seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations for complete and accurate classification[1].
-
Containment: Collect unused this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, properly labeled disposal container[1].
-
Storage: Keep the waste container tightly closed and store it in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the waste through an approved waste disposal plant. Adhere to all federal, state, and local regulations when disposing of the substance and its container[1]. Do not allow the product to enter drains, other waterways, or soil[1].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
